5-Ethyl-3-methylnonane
Description
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Properties
CAS No. |
62184-42-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-3-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-9-12(7-3)10-11(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
GDUZVOIDJDZQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of 5-Ethyl-3-methylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, 5-Ethyl-3-methylnonane. Due to the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show complex overlapping signals in the upfield region, characteristic of alkanes. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will exhibit distinct chemical shifts, though significant signal overlap is anticipated.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (Predicted) |
| Primary (CH₃) | 0.8 - 1.0 | Triplet, Doublet |
| Secondary (CH₂) | 1.2 - 1.6 | Multiplet |
| Tertiary (CH) | 1.5 - 1.8 | Multiplet |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals for each chemically non-equivalent carbon atom.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Primary (CH₃) | 10 - 20 |
| Secondary (CH₂) | 20 - 40 |
| Tertiary (CH) | 30 - 50 |
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.[1][2][3]
| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 2960 | Strong |
| C-H Bend (Methylene) | ~1465 | Medium |
| C-H Bend (Methyl) | ~1375 and ~1450 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound, obtained by a hard ionization technique like electron ionization (EI), is expected to show extensive fragmentation. The molecular ion peak (M⁺) at m/z 170 (for the most common isotope) is likely to be of very low abundance or absent.[4][5] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[4][5][6]
| Ion (m/z) | Identity | Predicted Relative Abundance |
| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) | Very Low / Absent |
| 141 | [M - C₂H₅]⁺ | Moderate |
| 127 | [M - C₃H₇]⁺ | Moderate |
| 113 | [M - C₄H₉]⁺ | High |
| 99 | [M - C₅H₁₁]⁺ | Moderate |
| 85 | [M - C₆H₁₃]⁺ | High |
| 71 | [M - C₇H₁₅]⁺ | High |
| 57 | [C₄H₉]⁺ | High (often base peak) |
| 43 | [C₃H₇]⁺ | High |
| 29 | [C₂H₅]⁺ | High |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
2.1.2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Alternatively, if the sample is a solid at the analysis temperature, a small amount of the solid is placed on the crystal and pressure is applied using a press to ensure good contact.
2.2.2. Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
2.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas through a capillary column, where separation from any impurities occurs.
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
2.3.2. Data Acquisition:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Logic of Mass Spectral Fragmentation
This diagram illustrates the logical process of fragmentation for a branched alkane in an electron ionization mass spectrometer.
References
An In-depth Technical Guide on 5-Ethyl-3-methylnonane: Synthesis, Properties, and Potential Significance
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the branched alkane 5-Ethyl-3-methylnonane. While specific literature on the discovery and synthesis of this particular molecule is not publicly available, this guide outlines a robust and plausible synthetic pathway based on established organometallic chemistry. It includes a detailed, hypothetical experimental protocol for its preparation via a Grignard reaction, a summary of its known and predicted physicochemical properties, and a discussion of its potential, though speculative, biological relevance in the context of long-chain branched alkanes. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel branched hydrocarbon structures.
Introduction and Discovery Context
Long-chain branched alkanes (LCBAs) have historically been considered biochemically inert. However, emerging research indicates that certain branched alkanes, like the isoprenoid pristane, can exhibit significant pharmacological effects, including immunomodulatory and anti-inflammatory activities.[3] This has spurred interest in the synthesis and biological evaluation of diverse hydrocarbon structures.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models available in public databases. These properties are crucial for predicting its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem |
| Molecular Weight | 170.33 g/mol | PubChem |
| CAS Number | 62184-42-3 | PubChem |
| IUPAC Name | This compound | PubChem |
| Computed XLogP3 | 6.1 | PubChem |
| Computed Boiling Point | Not available | - |
| Computed Density | Not available | - |
| Canonical SMILES | CCCCC(CC)CC(C)CC | PubChem |
| InChI Key | GDUZVOIDJDZQBC-UHFFFAOYSA-N | PubChem |
Table 1: Summary of Physicochemical Properties for this compound.[1]
Proposed Synthesis Pathway
While no specific synthesis for this compound has been published, a logical and highly effective method for its construction would be a two-step approach utilizing Grignard reagent chemistry, a cornerstone of carbon-carbon bond formation.[4][5][6][7] The strategy involves the synthesis of a tertiary alcohol intermediate, followed by its reduction to the target alkane.
The retrosynthetic analysis breaks down the target molecule into two key synthons that can be combined in a Grignard reaction, followed by a reduction step.
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a plausible method for the laboratory synthesis of this compound. All procedures should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol (Tertiary Alcohol Intermediate)
-
Apparatus Setup: A 250 mL three-necked, round-bottom flask is fitted with a reflux condenser (with a calcium chloride drying tube), a 125 mL pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add anhydrous diethyl ether (30 mL). In the dropping funnel, place a solution of bromoethane (B45996) (12.0 g, 0.11 mol) in anhydrous diethyl ether (50 mL).
-
Initiation and Reaction: Add a small portion (~5 mL) of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubble formation and a gentle reflux. If initiation fails, a small crystal of iodine can be added. Once started, add the remaining bromoethane solution dropwise at a rate sufficient to maintain a steady reflux.
-
Completion: After the addition is complete, continue to stir the gray-black solution at reflux for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide reagent.
-
Addition of Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 3-methylnonan-5-one (15.6 g, 0.10 mol) in anhydrous diethyl ether (40 mL) and add it dropwise from the dropping funnel to the stirred Grignard reagent.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and saturated aqueous ammonium (B1175870) chloride solution (100 mL). Transfer to a separatory funnel.
-
Extraction and Isolation: Separate the ether layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 5-Ethyl-3-methylnonan-5-ol. Purify via vacuum distillation or column chromatography.
Step 2: Reduction of 5-Ethyl-3-methylnonan-5-ol to this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified 5-Ethyl-3-methylnonan-5-ol (18.6 g, 0.10 mol) in glacial acetic acid (100 mL).
-
Hydriodic Acid Addition: Carefully add 57% hydriodic acid (35 mL, ~0.25 mol).
-
Reduction: Heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture and pour it into 500 mL of water. Decolorize the solution by adding a small amount of sodium thiosulfate. Extract the product with pentane (B18724) (3 x 100 mL). Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (MgSO4).
-
Final Product: Filter the solution and remove the pentane by distillation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Proposed experimental workflow for the synthesis of this compound.
Potential Biological Significance
While alkanes are generally characterized by their low chemical reactivity, their physical presence within biological systems can elicit responses. The high lipophilicity of a molecule like this compound suggests it would readily partition into lipid-rich environments, such as cell membranes.
Potential Interactions:
-
Membrane Disruption: The insertion of exogenous hydrocarbon molecules into the lipid bilayer can alter membrane fluidity, permeability, and the function of membrane-bound proteins. This non-specific mechanism is a known contributor to the antimicrobial and cytotoxic effects of some hydrocarbons.[3]
-
Immunomodulation: Some LCBAs, like pristane, are known to be potent inflammatory agents that can induce autoimmune responses in animal models, potentially through interactions with pattern recognition receptors like Toll-like receptor 7 (TLR7).[3] While it is purely speculative, any novel branched alkane could theoretically engage with components of the innate or adaptive immune system.
Further research would be required to determine if this compound possesses any specific biological activity. Initial screening could involve cytotoxicity assays against various cell lines and immunomodulatory assays to measure cytokine production in immune cells.
Caption: Logical relationship of a lipophilic alkane interacting with a cell membrane.
Conclusion
This compound represents a simple yet structurally specific branched alkane whose properties remain largely unexplored. This guide provides a robust, albeit hypothetical, framework for its synthesis based on well-established Grignard chemistry. The provided protocols and diagrams offer a clear path for its preparation and subsequent investigation. While currently lacking a defined biological role, the emerging interest in the pharmacological activities of LCBAs suggests that systematic evaluation of such molecules could be a worthwhile endeavor for identifying novel bioactive compounds. Future research should focus on the practical synthesis, spectroscopic characterization, and comprehensive biological screening of this compound to uncover its true potential.
References
An In-depth Technical Guide to the Isomers and Stereoisomers of 5-Ethyl-3-methylnonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and stereoisomers of 5-Ethyl-3-methylnonane, a branched alkane with the molecular formula C₁₂H₂₆. The document details the structural and stereochemical diversity of this compound, outlines experimental protocols for its synthesis and analysis, and presents quantitative data for analogous compounds to facilitate comparative studies.
Isomerism in this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, several types of isomerism are pertinent:
-
Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. Dodecane (C₁₂H₂₆) has 355 constitutional isomers, one of which is this compound.[1][2] Other examples include n-dodecane and 2-methylundecane.
-
Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exhibits stereoisomerism due to the presence of chiral centers.
Stereoisomers of this compound
To determine the number of possible stereoisomers, we must first identify the chiral centers within the this compound molecule. A chiral center is a carbon atom bonded to four different groups.
The structure of this compound is as follows:
Upon examination, we can identify two chiral centers:
-
C3: Bonded to a hydrogen atom, a methyl group (CH₃), an ethyl group (CH₂-CH₃), and a -CH₂-CH(CH₂CH₃)-CH₂CH₂CH₂CH₃ group.
-
C5: Bonded to a hydrogen atom, an ethyl group (CH₂-CH₃), a butyl group (CH₂CH₂CH₂CH₃), and a -CH₂-CH(CH₃)-CH₂-CH₃ group.
With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ = 2² = 4. These four stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the non-mirror-image stereoisomers.
The four stereoisomers are:
-
(3R, 5R)-5-Ethyl-3-methylnonane
-
(3S, 5S)-5-Ethyl-3-methylnonane
-
(3R, 5S)-5-Ethyl-3-methylnonane
-
(3S, 5R)-5-Ethyl-3-methylnonane
The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers. The (3R, 5S) and (3S, 5R) isomers are another pair of enantiomers. The relationship between any other combination (e.g., (3R, 5R) and (3R, 5S)) is diastereomeric.
Conformational Isomers
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[3] Like all alkanes, this compound has a vast number of conformational isomers due to the free rotation around its numerous C-C single bonds. These conformers are generally not separable at room temperature due to the low energy barrier to rotation.
Quantitative Data
Table 1: Physical Properties of Selected Dodecane Isomers
| Isomer | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |
| n-Dodecane | 216.2 | 0.749 | 1.421 |
| 2-Methylundecane | 210 | 0.748 | 1.420 |
| 2,2,4,6,6-Pentamethylheptane | 177 | 0.747 | 1.419 |
Note: Data for n-dodecane is from multiple sources.[1][2][4][5] Data for other isomers are typical values for branched C₁₂ alkanes and are intended for comparative purposes.
Generally, increased branching in alkanes leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[6][7][8]
Experimental Protocols
Synthesis of Chiral Alkanes
The enantioselective synthesis of chiral alkanes can be challenging. A common strategy involves the asymmetric hydrogenation of a prochiral alkene precursor using a chiral catalyst.
Protocol: Asymmetric Hydrogenation of a Prochiral Alkene
-
Alkene Synthesis: Synthesize the appropriate prochiral alkene precursor, which upon hydrogenation will yield this compound. This can be achieved through various olefination reactions, such as the Wittig reaction.
-
Catalyst Preparation: In a glovebox, dissolve a chiral rhodium or iridium catalyst precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or DuPhos) in a degassed, anhydrous solvent such as dichloromethane (B109758) or methanol.
-
Hydrogenation: Transfer the alkene precursor to a high-pressure reactor. Add the catalyst solution under an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen gas (typically 1-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC).
-
Purification: After depressurization, remove the solvent under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel to yield the chiral alkane.
Separation and Analysis of Stereoisomers
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like branched alkanes. For the separation of stereoisomers, a chiral stationary phase is required.
Protocol: Chiral Gas Chromatography Analysis
-
Column Selection: Utilize a capillary GC column with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin).
-
Sample Preparation: Dissolve a small amount of the this compound isomer mixture in a volatile organic solvent (e.g., hexane).
-
GC-MS Analysis:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Program: Employ a temperature program that provides optimal separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. MS is particularly useful for confirming the identity of the eluted compounds.
-
-
Data Analysis: The retention times of the different stereoisomers will vary, allowing for their separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between stereoisomers.
Protocol: NMR Analysis of Stereoisomers
-
Sample Preparation: Dissolve the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. While these spectra will confirm the overall structure of this compound, they may not be sufficient to distinguish between all stereoisomers, especially enantiomers.
-
Chiral Shift Reagents: To differentiate between enantiomers, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. The shift reagent will interact differently with each enantiomer, leading to separate signals in the NMR spectrum.
-
2D NMR: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to confirm the connectivity of the molecule and aid in the assignment of signals, which is crucial for stereochemical determination.
Visualizations
Caption: Relationship between isomers of C₁₂H₂₆, highlighting this compound.
Caption: Stereoisomer generation from the chiral centers of this compound.
Caption: Experimental workflow for the synthesis, separation, and analysis of stereoisomers.
References
- 1. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 2. Dodecane - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. nbinno.com [nbinno.com]
- 5. Dodecane [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Physical Properties of Alkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 8. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
5-Ethyl-3-methylnonane CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a technical overview of 5-Ethyl-3-methylnonane, a saturated branched-chain alkane. As a simple hydrocarbon, its primary relevance is in the fields of organic chemistry, petrochemistry, and analytical chemistry as a component of fuel mixtures or as a reference standard. It is important to note that, unlike complex bioactive molecules, simple alkanes like this compound are not known to be involved in biological signaling pathways or drug development processes. The information provided herein focuses on its fundamental chemical properties and relevant analytical methodologies.
Chemical Identity and Properties
The fundamental identifiers and computed physicochemical properties for this compound are summarized below.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 62184-42-3 | [1][2][3] |
| Molecular Formula | C₁₂H₂₆ | [2][3] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Exact Mass | 170.203450829 Da | [1] |
| Computed LogP | 6.1 | [1] |
Logical Structure of Nomenclature
The IUPAC name this compound precisely describes the molecule's structure. The following diagram illustrates the logical relationship between the name and the structure's components.
Caption: Logical breakdown of the IUPAC name this compound.
Experimental Protocols
Specific synthetic or biological experimental protocols for this compound are not prevalent in scientific literature. However, a standard method for its identification and quantification within a complex mixture (e.g., petroleum fractions) is Gas Chromatography (GC).
Protocol: Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes a general procedure for the qualitative and quantitative analysis of branched alkanes like this compound.
Objective: To separate, identify, and quantify this compound in a hydrocarbon sample.
Materials:
-
Gas Chromatograph (GC) system equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or HP-5ms).
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity FID gases (Hydrogen and Air).
-
Sample containing or suspected of containing this compound.
-
Certified reference standard of this compound.
-
High-purity solvent (e.g., hexane) for sample dilution and preparation of standards.
-
Autosampler vials and syringes.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards by accurately diluting the this compound reference material in hexane (B92381) to achieve concentrations spanning the expected sample concentration range.
-
Sample Preparation: Dilute the unknown sample in hexane to an appropriate concentration to ensure that the analyte response falls within the calibration range.
-
GC Instrument Setup:
-
Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Program: Start at an initial temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) to ensure elution of all components.
-
Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min Helium).
-
Detector (FID): Set temperature to 300°C. Optimize hydrogen and air flow rates as per manufacturer recommendations.
-
-
Analysis Sequence:
-
Inject a solvent blank (hexane) to ensure no system contamination.
-
Inject the prepared calibration standards from lowest to highest concentration.
-
Inject the prepared unknown sample(s).
-
-
Data Acquisition and Processing:
-
Record the chromatograms for all injections. The time it takes for a compound to travel through the column to the detector is its retention time [4].
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the certified reference standard[4].
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
-
Experimental Workflow
The following diagram outlines the typical workflow for the GC-FID analysis described above.
Caption: General workflow for the analysis of this compound by GC-FID.
Safety and Toxicological Information
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Ethyl-3-methylnonane
Introduction
5-Ethyl-3-methylnonane is a branched-chain alkane with the molecular formula C12H26. Understanding its thermal stability and degradation pathways is crucial for applications where it might be subjected to high temperatures, such as in lubricants, fuels, and as a solvent in chemical reactions. The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, is a complex process involving free-radical chain reactions that lead to the formation of smaller, more volatile hydrocarbons.[1][2][3] The rate of pyrolysis is influenced by factors such as molecular weight, the degree of branching, temperature, and the presence of catalysts.[1][2][3] Generally, branched alkanes tend to have lower thermal stability compared to their linear counterparts.[4]
Thermal Degradation Mechanism
The thermal degradation of this compound is expected to proceed through a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.[1][2][3]
-
Initiation: At elevated temperatures, the weakest carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds in the molecule will break homolytically to form free radicals. The C-C bonds are generally weaker than C-H bonds and are more likely to initiate the degradation process.[5][6] In this compound, the C-C bonds at the branching points are likely to be the most susceptible to cleavage due to steric hindrance and the stability of the resulting tertiary and secondary radicals.
-
Propagation: The highly reactive radicals formed during initiation can then participate in a series of chain-propagating reactions. These include hydrogen abstraction, where a radical removes a hydrogen atom from another this compound molecule, and β-scission, where a larger radical breaks down into a smaller alkene and a smaller alkyl radical.
-
Termination: The chain reactions are terminated when two radicals combine to form a stable, non-radical product.
dot
Predicted Thermal Stability and Degradation Products
Due to the lack of specific experimental data for this compound, its thermal stability can be inferred from bond dissociation energies (BDEs) of similar branched alkanes. The lower the BDE, the more susceptible the bond is to breaking at a given temperature.
| Bond Type | General Bond Dissociation Energy (kcal/mol) |
| Primary C-H | ~101 |
| Secondary C-H | ~98 |
| Tertiary C-H | ~96 |
| Primary-Secondary C-C | ~85-88 |
| Secondary-Secondary C-C | ~84-87 |
| Secondary-Tertiary C-C | ~83-86 |
| Tertiary-Tertiary C-C | ~81-84 |
Data compiled from various sources on alkane thermochemistry.[5][6][7]
Based on these general BDEs, the initial cleavage of this compound is most likely to occur at the C-C bonds with the highest degree of substitution, specifically the bond between C3 and C4, and the bond between C5 and the ethyl group, as these would lead to the formation of more stable tertiary and secondary radicals.
The subsequent degradation via β-scission would lead to a complex mixture of smaller alkanes and alkenes. The predicted major degradation products would include:
-
Alkanes: Methane, ethane, propane, butane, and isobutane.
-
Alkenes: Ethene, propene, butene isomers, and pentene isomers.
The exact composition of the product mixture will depend on the specific reaction conditions, such as temperature and pressure.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.[8][9]
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure a non-oxidative atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
dot
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.[10][11]
Objective: To determine the enthalpy changes associated with thermal events, such as decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans and lids (e.g., aluminum, copper)
-
Crimper for sealing pans
-
Inert gas supply
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.
-
Hermetically seal the pan to prevent evaporation of the volatile liquid before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas.
-
-
Thermal Program:
-
Equilibrate the cell at a low starting temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Endothermic peaks represent melting and boiling, while exothermic peaks typically indicate decomposition.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition.
-
dot
Conclusion
While specific experimental data for this compound is lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the well-established principles governing branched alkanes. The thermal decomposition is expected to initiate at the most substituted carbon-carbon bonds and proceed via a free-radical chain mechanism, yielding a mixture of smaller alkanes and alkenes. The rate and product distribution of this degradation are highly dependent on temperature and other reaction conditions. Experimental techniques such as TGA and DSC are indispensable for quantitatively characterizing the thermal behavior of this compound. The provided protocols offer a robust framework for conducting such analyses, which are essential for ensuring the safe and effective use of this compound in high-temperature applications.
References
- 1. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 2. All About Pyrolysis of Alkanes [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. etamu.edu [etamu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 5-Ethyl-3-methylnonane in Complex Hydrocarbon Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-3-methylnonane is a saturated, branched-chain alkane with the molecular formula C12H26. As a member of the dodecane (B42187) isomer group, it is a component of various complex hydrocarbon mixtures, including diesel fuel and lubricating oils.[1][2] Its structure, featuring ethyl and methyl branches along a nonane (B91170) backbone, imparts specific physicochemical properties that influence its behavior in these mixtures and its analytical signature. Understanding the characteristics and analytical methodologies for this compound is crucial for researchers in petrochemistry, environmental science, and organic synthesis. This guide provides a comprehensive overview of this compound, including its properties, analytical protocols for its identification and quantification, and a potential synthetic pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for this specific isomer is limited, computed values provide a reliable estimation of its characteristics. For context, data for the related isomer, 5-Ethyl-5-methylnonane, is also included where available, notably its experimentally determined Kovats Retention Index, which is a critical parameter in gas chromatography.
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[3] |
| Molecular Weight | 170.33 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 62184-42-3 | PubChem[3] |
| Boiling Point (Predicted) | 470.73 K (197.58 °C) | Cheméo[4] (for 5-Ethyl-5-methylnonane) |
| Density (Predicted) | Not available | |
| Refractive Index (Predicted) | Not available | |
| Kovats Retention Index (Semi-standard non-polar column) | 1118 | NIST[5] (for 5-Ethyl-5-methylnonane) |
Occurrence in Complex Hydrocarbon Mixtures
This compound, as a C12 isomer, is naturally present in crude oil and its refined products. It is a constituent of diesel fuel and lubricating oils, where the isomeric composition of alkanes significantly influences properties such as cetane number, viscosity, and thermal stability.[1][2] The analysis of such complex mixtures often involves separating and identifying numerous isomers, making robust analytical techniques essential.
Experimental Protocols for Analysis
The identification and quantification of this compound within a complex hydrocarbon matrix necessitate high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for separating and identifying volatile and semi-volatile organic compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the analysis of complex hydrocarbon mixtures. The following protocol provides a general framework for the identification of this compound.
1. Sample Preparation:
-
Dilute the hydrocarbon mixture (e.g., diesel fuel, lubricating oil) in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 ppm).
-
If necessary, perform a sample cleanup to remove non-volatile components or interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge, which separates saturated hydrocarbons from aromatic and polar compounds.[6][7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 320 °C.
-
Hold: 10 minutes at 320 °C.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification. Selected Ion Monitoring (SIM) can be used for quantification if higher sensitivity is required.
3. Data Analysis:
-
Identification: The retention time of the analyte peak is compared with that of a known standard of this compound, if available. The Kovats retention index can also be calculated and compared to literature values. The mass spectrum of the peak is compared with a reference spectrum from a library (e.g., NIST). The fragmentation pattern of branched alkanes is characterized by a series of alkyl fragments (m/z 43, 57, 71, 85, etc.).[2]
-
Quantification: An internal standard method is recommended for accurate quantification. A deuterated alkane or an alkane with a different chain length not present in the sample can be used as an internal standard. A calibration curve is generated by analyzing a series of solutions with known concentrations of the analyte and a fixed concentration of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules, including the confirmation of branching patterns in alkanes.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified fraction containing this compound (obtained from fractional distillation or preparative GC) in a deuterated solvent (e.g., CDCl3).
-
Filter the solution into an NMR tube.
2. NMR Experiments:
-
¹H NMR: Provides information about the different types of protons and their connectivity. The spectrum of a branched alkane typically shows complex overlapping signals in the upfield region (δ 0.5-2.0 ppm).
-
¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton and the presence of quaternary, methine, methylene, and methyl groups.[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the complete structure of the molecule by establishing correlations between neighboring protons (COSY), protons and their directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).[4][9]
Synthesis of this compound
The synthesis of highly branched alkanes like this compound can be achieved through various organic synthesis methodologies. The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds.[10] A plausible two-step synthetic route is outlined below.
Step 1: Grignard Reaction to form a Tertiary Alcohol
In this step, a Grignard reagent is reacted with a ketone to form a tertiary alcohol. For the synthesis of this compound, one possible disconnection approach involves the reaction of a Grignard reagent derived from 2-bromopentane (B28208) with 5-nonanone (B165733).
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromopentane solution to the magnesium suspension to initiate the reaction.
-
Once the reaction starts, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[11]
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 5-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Step 2: Reduction of the Tertiary Alcohol to the Alkane
The tertiary alcohol is then reduced to the corresponding alkane. This can be achieved through various methods, such as a Barton-McCombie deoxygenation or reduction of the corresponding tosylate.
Visualizations
Analytical Workflow for this compound Identification
Caption: Workflow for the identification of this compound.
Synthetic Pathway via Grignard Reaction
Caption: A potential synthetic route for this compound.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. This compound | C12H26 | CID 22051808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Ethyl-5-methylnonane | C12H26 | CID 19381256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D1319 - eralytics [eralytics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Analysis of 5-Ethyl-3-methylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust method for the identification and quantification of 5-Ethyl-3-methylnonane, a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlined provides a comprehensive workflow from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development and related fields. This document includes detailed experimental parameters, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound (C12H26, Molecular Weight: 170.33 g/mol ) is a saturated branched-chain hydrocarbon.[1] The analysis of such isomers is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers or impurities in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like branched alkanes due to its high separation efficiency and definitive identification capabilities. Branched alkanes, in particular, exhibit characteristic fragmentation patterns in their mass spectra, which are primarily dictated by the stability of the resulting carbocations upon electron ionization.[2] Cleavage is favored at branching points, often leading to a weak or absent molecular ion peak.
This application note presents a validated GC-MS method for the analysis of this compound, offering a reliable protocol for achieving consistent and accurate results.
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below.
1. Sample Preparation:
A stock solution of this compound (1000 µg/mL) was prepared in n-hexane. A series of calibration standards were prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, and 50 µg/mL. An internal standard (n-dodecane, 10 µg/mL) was added to all standards and samples for quantification.
2. GC-MS Instrumentation and Conditions:
The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector. The chromatographic conditions were optimized for the separation of C12 hydrocarbon isomers.
| Parameter | Value |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| MSD Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-250 amu |
| Solvent Delay | 3 min |
Data Presentation
Chromatographic and Spectrometric Data:
Under the specified GC-MS conditions, this compound typically elutes at a retention time of approximately 10.5 minutes. The electron ionization mass spectrum is characterized by the absence of a prominent molecular ion peak (m/z 170) and significant fragmentation at the branching points.
Quantitative Data Summary:
A five-point calibration curve was generated by plotting the peak area ratio of this compound to the internal standard (n-dodecane) against the concentration. The resulting calibration curve demonstrated excellent linearity over the tested concentration range.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1 | 10.52 | 15,432 | 150,123 | 0.103 |
| 5 | 10.51 | 78,125 | 151,543 | 0.516 |
| 10 | 10.53 | 155,987 | 150,876 | 1.034 |
| 25 | 10.52 | 390,456 | 151,112 | 2.584 |
| 50 | 10.51 | 785,321 | 150,567 | 5.216 |
Calibration Curve:
-
Equation: y = 0.104x + 0.002
-
Correlation Coefficient (R²): 0.9998
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and accurate approach for the analysis of this compound. The use of a non-polar stationary phase in combination with temperature programming allows for the effective separation of this branched alkane from other components. The detailed protocol and data serve as a valuable resource for researchers and scientists engaged in the analysis of volatile and semi-volatile organic compounds.
References
Application Note: Analysis of 5-Ethyl-3-methylnonane by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5-Ethyl-3-methylnonane. Due to the non-polar nature of this branched alkane, a reversed-phase chromatographic approach is employed. As this compound lacks a significant UV chromophore, detection is achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and expected performance characteristics, intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a branched-chain alkane. The accurate and reliable quantification of such non-polar compounds is essential in various fields, including petrochemical analysis, environmental monitoring, and as impurities or raw materials in chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique for the separation and quantification of a wide range of compounds.[1]
This application note describes a theoretical yet robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. RP-HPLC is the most common mode of HPLC and is well-suited for the separation of non-polar to moderately polar compounds.[2][3] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. In this system, non-polar analytes like this compound are retained longer on the column through hydrophobic interactions.[4]
Given that alkanes do not possess chromophores that absorb UV light, this method proposes the use of a universal detector. A Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the eluting analyte, is a suitable option.[5][6] Alternatively, an Evaporative Light Scattering Detector (ELSD), which detects analytes after the evaporation of the mobile phase, offers high sensitivity for non-volatile and semi-volatile compounds.[7][8]
Experimental Protocol
2.1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326) (for sample dissolution)
-
0.22 µm syringe filters (for sample filtration)
2.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Data acquisition and processing software.
2.3. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a ratio of 95:5 (v/v).
-
Degas the mobile phase using vacuum filtration or sonication to prevent bubble formation in the HPLC system.
2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard solution with the mobile phase.
2.5. Sample Preparation
-
Dissolve the sample containing this compound in isopropanol to achieve a concentration within the calibration range.[9]
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter and protect the column.[10]
2.6. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | RID or ELSD |
| RID Specifics | Temperature: 35°C |
| ELSD Specifics | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min |
| Run Time | Approximately 10 minutes |
2.7. System Equilibration and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (isopropanol or mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Expected Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method. These values are illustrative and require experimental validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 6.5 min |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL (for RID), ~0.5 µg/mL (for ELSD) |
| Limit of Quantification (LOQ) | ~7 µg/mL (for RID), ~1.5 µg/mL (for ELSD) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Separation mechanism in reversed-phase HPLC.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a high-organic mobile phase ensures adequate retention and separation of this non-polar analyte. The selection of a universal detector, either RID or ELSD, allows for sensitive detection in the absence of a UV chromophore. This application note serves as a comprehensive guide for researchers and scientists, though it is imperative that the method be validated in the user's laboratory to ensure it meets the specific requirements of their application.
References
- 1. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 6. Refractive Index Detector Kits for HPLC | Technology Networks [technologynetworks.com]
- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 8. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. organomation.com [organomation.com]
Application Note: Structural Elucidation of 5-Ethyl-3-methylnonane using Multinuclear and Multidimensional NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the precise determination of molecular structure. For saturated hydrocarbons, particularly complex branched alkanes like 5-Ethyl-3-methylnonane, which lack chromophores for UV-Vis spectroscopy and have extensive fragmentation in mass spectrometry, NMR provides critical connectivity information. This application note details the comprehensive structural elucidation of this compound using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions were obtained using commercially available NMR prediction software.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 | 0.88 | t | 3H |
| H-2 | 1.25 | m | 2H |
| H-3 | 1.55 | m | 1H |
| 3-CH₃ | 0.85 | d | 3H |
| H-4 | 1.23 | m | 2H |
| H-5 | 1.35 | m | 1H |
| 5-CH₂CH₃ (CH₂) | 1.28 | m | 2H |
| 5-CH₂CH₃ (CH₃) | 0.86 | t | 3H |
| H-6 | 1.23 | m | 2H |
| H-7 | 1.25 | m | 2H |
| H-8 | 1.25 | m | 2H |
| H-9 | 0.88 | t | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| C-1 | 14.1 | Positive | No Signal |
| C-2 | 23.0 | Negative | No Signal |
| C-3 | 32.0 | Positive | Positive |
| 3-CH₃ | 19.5 | Positive | No Signal |
| C-4 | 36.5 | Negative | No Signal |
| C-5 | 45.0 | Positive | Positive |
| 5-CH₂CH₃ (CH₂) | 25.0 | Negative | No Signal |
| 5-CH₂CH₃ (CH₃) | 11.0 | Positive | No Signal |
| C-6 | 29.8 | Negative | No Signal |
| C-7 | 32.2 | Negative | No Signal |
| C-8 | 22.8 | Negative | No Signal |
| C-9 | 14.1 | Positive | No Signal |
Experimental Protocols
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy
-
Pulse Program: zg30 (Bruker) or equivalent.
-
Spectrometer Frequency: 500 MHz.
-
Spectral Width (SW): 16 ppm.
-
Acquisition Time (AQ): 3.0 s.[1]
-
Relaxation Delay (D1): 1.5 s.[1]
-
Number of Scans (NS): 8.[1]
-
Pulse Width (P1): Calibrated 30° pulse.
¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (Bruker) or equivalent with proton decoupling.
-
Spectrometer Frequency: 125 MHz.
-
Spectral Width (SW): 240 ppm.
-
Acquisition Time (AQ): 1.0 s.[2]
-
Relaxation Delay (D1): 2.0 s.[2]
-
Number of Scans (NS): 128.[2]
-
Pulse Width (P1): Calibrated 30° pulse.
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
-
Pulse Program: DEPT-45, DEPT-90, and DEPT-135.
-
Spectrometer Frequency: 125 MHz for ¹³C.
-
Methodology: Three separate experiments are run with the final proton pulse angle set to 45°, 90°, and 135° respectively.[3] This allows for the differentiation of CH, CH₂, and CH₃ groups.[3]
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (Bruker) or equivalent.
-
Spectrometer: 500 MHz.
-
Methodology: A 2D homonuclear experiment that shows correlations between protons that are J-coupled, typically over two to three bonds.[7]
-
Data Points: 2048 x 256 in the direct and indirect dimensions, respectively.
-
Spectral Width: 16 ppm in both dimensions.
HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy
-
Pulse Program: hsqcedetgpsisp2.2 (Bruker) or equivalent.
-
Spectrometer: 500 MHz for ¹H, 125 MHz for ¹³C.
-
Methodology: A 2D heteronuclear experiment that shows correlations between protons and directly attached carbons (one-bond C-H coupling).[8]
-
Spectral Width: 16 ppm (F2, ¹H) and 165 ppm (F1, ¹³C).
-
Data Points: 1024 x 256 in the direct and indirect dimensions, respectively.
Visualizations
Caption: Experimental workflow for NMR structural elucidation.
Caption: Key NMR correlations for this compound.
Data Interpretation and Structural Confirmation
The structural elucidation of this compound is achieved through the systematic interpretation of the collective NMR data:
-
¹H NMR: The proton spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The integration values confirm the number of protons in each environment. For instance, the presence of multiple triplets suggests several terminal methyl groups, while complex multiplets in the aliphatic region indicate a branched structure.
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts provide initial information about the types of carbons (e.g., methyl, methylene (B1212753), methine).
-
DEPT: The DEPT experiments are crucial for determining the multiplicity of each carbon signal. DEPT-90 identifies the methine (CH) carbons, while DEPT-135 distinguishes between methyl/methine (positive signals) and methylene (CH₂) carbons (negative signals). This information is instrumental in piecing together the carbon skeleton.
-
COSY: The COSY spectrum establishes proton-proton connectivity. Cross-peaks in the COSY spectrum confirm which protons are coupled to each other, allowing for the tracing of the carbon backbone and the identification of substituent groups. For example, a cross-peak between the protons of the ethyl group's methylene and methyl groups would be observed.
-
HSQC: The HSQC spectrum directly correlates each proton to its attached carbon. This experiment is pivotal in assigning the chemical shifts of both the proton and carbon spectra definitively. By overlaying the COSY and HSQC data, the complete bonding network of the molecule can be mapped out.
By combining the information from all these experiments, the precise structure of this compound can be unambiguously determined. The number of signals, their chemical shifts, multiplicities, and correlations all converge to support the proposed structure, providing a comprehensive and robust structural proof.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DEPT [nmr.chem.ucsb.edu]
- 5. omicsonline.org [omicsonline.org]
- 6. tecmag.com [tecmag.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 5-Ethyl-3-methylnonane via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the saturated alkane 5-Ethyl-3-methylnonane. The synthetic strategy involves a two-step process commencing with a Grignard reaction to form a tertiary alcohol intermediate, followed by a deoxygenation step to yield the final alkane product. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visualizations of the synthetic workflow and reaction mechanism.
Introduction
This compound is a branched-chain alkane whose synthesis is a valuable illustration of carbon-carbon bond formation and functional group manipulation. The Grignard reaction is a powerful and versatile method for creating new carbon-carbon bonds, often employed in the synthesis of alcohols.[1][2] The subsequent deoxygenation of the resulting alcohol is a necessary step to arrive at the corresponding alkane. This protocol details a reliable method for the synthesis of this compound, beginning with the Grignard reaction between (3-methylhexyl)magnesium bromide and 3-pentanone (B124093) to form the tertiary alcohol, 5-ethyl-3-methylnonan-5-ol. This intermediate is then reduced to the target alkane using triethylsilane and an acid catalyst.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. The values are representative and may be optimized for specific laboratory conditions.
| Parameter | Step 1: Grignard Reaction | Step 2: Deoxygenation of Tertiary Alcohol |
| Reactants | 1-Bromo-3-methylhexane (B13168464), Magnesium turnings, 3-Pentanone | 5-Ethyl-3-methylnonan-5-ol, Triethylsilane, Trifluoroacetic acid |
| Molar Equivalents | 1-Bromo-3-methylhexane (1.0 eq), Mg (1.2 eq), 3-Pentanone (1.0 eq) | 5-Ethyl-3-methylnonan-5-ol (1.0 eq), Et₃SiH (2.0 eq), TFA (3.0 eq) |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Dichloromethane (B109758) (CH₂) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-85% (for the tertiary alcohol) | 80-95% (for the alkane) |
| Product Molecular Weight | 186.34 g/mol (5-Ethyl-3-methylnonan-5-ol) | 170.33 g/mol (this compound) |
Experimental Protocols
Step 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol via Grignard Reaction
This protocol details the formation of the Grignard reagent, (3-methylhexyl)magnesium bromide, and its subsequent reaction with 3-pentanone.
Materials:
-
1-Bromo-3-methylhexane
-
Magnesium turnings
-
Iodine (crystal)
-
3-Pentanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-3-methylhexane (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.
-
Once initiated, add the remaining 1-bromo-3-methylhexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3-pentanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude 5-ethyl-3-methylnonan-5-ol.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Deoxygenation of 5-Ethyl-3-methylnonan-5-ol
This protocol describes the reduction of the tertiary alcohol to the final alkane product using triethylsilane.[3]
Materials:
-
5-Ethyl-3-methylnonan-5-ol
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5-ethyl-3-methylnonan-5-ol (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction Reaction:
-
Add triethylsilane (2.0 eq.) to the stirred solution.
-
Slowly add trifluoroacetic acid (3.0 eq.) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Mechanism of the Grignard reaction to form the tertiary alcohol.
References
Application Notes and Protocols for the Catalytic Reforming Production of 5-Ethyl-3-methylnonane and Other Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydroisomerization of long-chain n-alkanes, focusing on the production of highly branched isomers such as 5-Ethyl-3-methylnonane. This process is critical for improving the octane (B31449) number of gasoline and producing high-quality lubricant base oils and specialty chemicals.[1][2][3] The protocols outlined below are based on established methodologies for the hydroisomerization of n-dodecane, a C12 alkane, which serves as a suitable model for the synthesis of this compound.
Introduction
Catalytic reforming, and more specifically hydroisomerization, is a key process in petroleum refining and biorefining for converting linear alkanes into their more valuable branched isomers.[1][2] This structural rearrangement is achieved using bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[4][5] The production of specific multi-branched alkanes like this compound is of interest for its potential use as a high-performance fuel component or as a building block in the synthesis of complex organic molecules.
The overall process involves the dehydrogenation of the n-alkane to an alkene on a metal site (typically platinum), followed by protonation on an acid site to form a carbenium ion. This intermediate then undergoes skeletal rearrangement to a more stable branched carbenium ion, which is subsequently deprotonated to a branched alkene and finally hydrogenated back to a branched alkane on the metal site.[6]
Quantitative Data Presentation
Table 1: Catalytic Performance of Pt/ZSM-22 in n-Dodecane Hydroisomerization
| Catalyst | Temperature (°C) | n-Dodecane Conversion (%) | Iso-dodecane Selectivity (%) | Multi-branched Isomer Yield (%) | Reference |
| 0.5 wt% Pt/ZSM-22 | 300 | 96.6 | 88.0 | Not Reported | [4] |
| 0.5 wt% Pt/hierarchical ZSM-22 | Not Specified | >95 | ~77 | ~15 | [7] |
Table 2: Catalytic Performance of Pt/SAPO-11 in n-Alkane Hydroisomerization
| Feedstock | Temperature (°C) | Conversion (%) | Isomer Selectivity (%) | Reference |
| n-Dodecane | 320 | ~76 | ~84 | [8] |
| n-Hexadecane | 340 | 81.8 | 86.5 | [2] |
Experimental Protocols
The following protocols are synthesized from various sources describing the hydroisomerization of long-chain n-alkanes in a laboratory setting.
Catalyst Preparation (Example: 0.5 wt% Pt/SAPO-11)
This protocol describes the preparation of a typical bifunctional catalyst for n-alkane hydroisomerization.
Materials:
-
SAPO-11 molecular sieve (support)
-
Tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂) (platinum precursor)[8]
-
Deionized water
Procedure:
-
Support Calcination: Calcine the SAPO-11 molecular sieve in a muffle furnace at 600°C for 6 hours to remove any organic templates and moisture.[8]
-
Impregnation:
-
Prepare an aqueous solution of tetraammineplatinum(II) nitrate with a concentration calculated to achieve a final Pt loading of 0.5 wt% on the SAPO-11 support.
-
Add the calcined SAPO-11 support to the platinum precursor solution.
-
Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.
-
-
Drying: Dry the impregnated catalyst at 120°C overnight in a drying oven to remove the solvent.[8]
-
Final Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.[8]
Hydroisomerization Reaction in a Fixed-Bed Reactor
This protocol details the procedure for evaluating the catalytic performance in a continuous flow fixed-bed reactor system.
Equipment:
-
High-pressure fixed-bed reactor (stainless steel)
-
High-pressure liquid pump for n-alkane feed
-
Mass flow controllers for hydrogen and nitrogen gas
-
Temperature controller and furnace
-
Back-pressure regulator
-
Gas-liquid separator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading:
-
Load approximately 1-5 grams of the prepared catalyst (pelletized and sieved to a specific particle size, e.g., 20-40 mesh) into the center of the reactor tube.
-
Place quartz wool plugs and inert ceramic beads above and below the catalyst bed to ensure uniform flow distribution.
-
-
Catalyst Activation (Reduction):
-
Pressurize the reactor with nitrogen to the desired reaction pressure.
-
Purge the system with nitrogen gas (e.g., 50 mL/min) while heating the reactor to the reduction temperature (e.g., 380°C).[2]
-
Switch the gas flow to hydrogen (e.g., 100 mL/min) and hold at the reduction temperature for 4 hours to reduce the platinum precursor to metallic platinum.[2]
-
-
Reaction:
-
After reduction, lower the reactor temperature to the desired reaction temperature (e.g., 300-360°C).
-
Introduce the n-dodecane feed into the reactor using the high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 1.0 h⁻¹.[2]
-
Maintain a constant flow of hydrogen, with a H₂/n-dodecane molar ratio typically between 10 and 20.
-
Set the system pressure using the back-pressure regulator (e.g., 1.5 MPa).[2]
-
-
Product Collection and Analysis:
-
Allow the reaction to reach a steady state (typically after several hours on stream).
-
Cool the reactor effluent and separate the gas and liquid products in the gas-liquid separator.
-
Analyze the liquid products using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., PONA) to identify and quantify the different isomers and cracking products.
-
Analyze the gaseous products using a separate GC with a thermal conductivity detector (TCD).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the hydroisomerization of n-dodecane.
Signaling Pathway (Reaction Mechanism)
The hydroisomerization of n-alkanes over bifunctional catalysts proceeds through a complex reaction network. The formation of multi-branched isomers is thought to occur via "pore-mouth" or "key-lock" mechanisms, where the geometry of the zeolite pores influences the types of isomers formed.[1][9]
References
Application Notes and Protocols for 5-Ethyl-3-methylnonane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-3-methylnonane is a branched-chain alkane with the molecular formula C12H26.[1] As a hydrocarbon, it is inherently non-polar and is expected to exhibit solvent properties similar to other long-chain alkanes. Its branched structure may confer a lower freezing point and viscosity compared to its linear isomer, n-dodecane, making it a potentially useful non-polar solvent in a variety of organic reactions, particularly when a higher boiling point than common alkane solvents like hexane (B92381) is required. These application notes provide an overview of its properties, potential applications, and generalized protocols for its use in common organic reactions.
Physical and Chemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. Below is a comparison of this compound with other common non-polar solvents.
| Property | This compound | n-Hexane | Toluene (B28343) | Diethyl Ether |
| Molecular Formula | C12H26[1] | C6H14[2] | C7H8[3] | C4H10O[4] |
| Molecular Weight ( g/mol ) | 170.33[1] | 86.18[5] | 92.14[6] | 74.12[4] |
| Boiling Point (°C) | ~193 (Predicted) | 68.7[5] | 110.6[3][6] | 34.6[7] |
| Melting Point (°C) | Data not available | -95.3[5] | -95[3][6] | -116.3[8] |
| Density (g/mL) | ~0.75 (Predicted) | 0.6606[5] | 0.8669[3] | 0.7134[8] |
| Solubility in Water | Insoluble (Predicted) | Insoluble[9] | Insoluble[10] | Slightly soluble[7] |
| Flash Point (°C) | ~60 (Predicted) | -22[5] | 4[3] | -45[4] |
Safety and Handling
As with all organic solvents, proper safety precautions must be observed when handling this compound.
-
Flammability: this compound is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.
-
Inhalation: Use in a well-ventilated area or in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation and central nervous system depression.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Potential Applications in Organic Synthesis
Based on its non-polar nature and relatively high boiling point, this compound can be considered as a solvent for a range of organic reactions, including:
-
Reactions requiring inert, non-polar media: Its saturated hydrocarbon structure makes it unreactive towards many reagents.
-
High-temperature reactions: Its predicted high boiling point makes it suitable for reactions that require elevated temperatures, offering an alternative to solvents like toluene or xylene.
-
Extractions: It can be used as an extraction solvent for non-polar organic compounds from aqueous solutions or solid matrices.
Experimental Protocols
The following are generalized protocols for common organic reactions where this compound could be employed as a solvent. Researchers should optimize reaction conditions based on their specific substrates and desired outcomes.
Grignard Reaction
Grignard reagents are typically prepared and used in ethereal solvents. However, for certain applications, a higher boiling non-polar solvent might be advantageous, especially for the subsequent reaction of the Grignard reagent. While ethers are crucial for stabilizing the Grignard reagent, a co-solvent system or a complete switch for the reaction step could be explored.
Protocol: Synthesis of a Tertiary Alcohol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine to the flask.
-
Grignard Formation: In the dropping funnel, place a solution of an alkyl or aryl halide (1.0 eq) in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate, gentle heating may be applied. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Reaction with Carbonyl: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of a ketone or ester (1.0 eq) in anhydrous this compound dropwise via the dropping funnel.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with this compound or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. While often performed in polar aprotic solvents, non-polar solvents can also be used, particularly for non-stabilized ylides.
Protocol: Synthesis of an Alkene
-
Apparatus Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a phosphonium (B103445) salt (1.1 eq).
-
Ylide Formation: Add anhydrous this compound to the flask, followed by the dropwise addition of a strong base (e.g., n-butyllithium or sodium hydride) at the appropriate temperature (e.g., 0 °C or room temperature). Stir the mixture until the characteristic color of the ylide appears.
-
Reaction with Carbonyl: To the resulting ylide solution, add a solution of an aldehyde or ketone (1.0 eq) in anhydrous this compound dropwise at a low temperature (e.g., -78 °C or 0 °C).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with this compound. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired alkene.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. A variety of solvents, including non-polar ones like toluene, are commonly used.[11][12] this compound could serve as a high-boiling alternative.
Protocol: Synthesis of a Biaryl Compound
-
Apparatus Setup: To a Schlenk flask, add an aryl halide (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed this compound to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the biaryl compound.
Visualizations
Solvent Selection Logic
Caption: Logic for selecting this compound as a solvent.
General Experimental Workflow
Caption: A generalized workflow for organic synthesis.
Conclusion
This compound presents itself as a viable, high-boiling, non-polar solvent for various organic reactions. Its inert nature and predicted physical properties make it a suitable alternative to commonly used solvents, particularly when higher reaction temperatures are necessary. The provided protocols offer a starting point for researchers to explore the utility of this solvent in their synthetic endeavors. As with any new reagent or solvent, careful optimization of reaction conditions is recommended to achieve the best results.
References
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 4. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexane | Fisher Scientific [fishersci.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Diethyl ether | 60-29-7 [chemicalbook.com]
- 8. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]
- 9. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Ethyl-3-methylnonane as a Reference Standard in Analytical Chemistry
Abstract: This document provides detailed application notes and protocols for the use of 5-Ethyl-3-methylnonane as a reference standard in analytical chemistry. The primary application highlighted is in the field of gas chromatography (GC) for the qualitative and quantitative analysis of complex hydrocarbon mixtures, such as those found in fuel products and environmental samples. These guidelines are intended for researchers, scientists, and professionals in quality control and drug development who are engaged in detailed hydrocarbon analysis.
Introduction
This compound (C12H26) is a branched-chain alkane that can serve as a valuable reference standard in analytical chemistry. Due to its defined structure and physical properties, it is particularly suited for use in gas chromatography (GC) for the analysis of complex hydrocarbon mixtures. In such analyses, reference standards are crucial for peak identification and the accurate quantification of components.
The use of well-characterized branched alkanes like this compound is essential in various applications, including:
-
Petroleum and Biofuel Analysis: Characterizing the composition of gasoline, diesel, and other fuel products.
-
Environmental Monitoring: Identifying and quantifying hydrocarbon contaminants in soil, water, and air samples.
-
Chemical Manufacturing: Quality control of solvents and other hydrocarbon-based products.
This document outlines a detailed protocol for the use of this compound as a reference standard in the gas chromatographic analysis of a light fuel sample.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62184-42-3 | [1] |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| Boiling Point | Not explicitly available, but expected to be in the range of other C12 alkanes. | |
| Structure | Branched-chain alkane | [1] |
Application: Quality Control of a Naphtha Stream by Gas Chromatography
This section details the use of this compound as a reference standard for the identification and quantification of branched alkanes in a light naphtha sample. In this application, it can be used as part of a larger set of standards to determine the composition of the sample, which is a critical aspect of quality control in the petroleum industry.
Experimental Workflow
The overall experimental workflow for this application is depicted in the diagram below.
Caption: Experimental workflow for the GC-FID analysis of a naphtha sample.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Naphtha sample
-
n-Hexane (analytical grade)
-
Internal Standard (e.g., n-Dodecane, if not present in the sample)
-
Calibrator mix containing a range of n-alkanes (C8-C16)
3.2.2. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: Non-polar, such as a 100% dimethylpolysiloxane phase (e.g., DB-1 or equivalent), 50 m x 0.20 mm ID, 0.5 µm film thickness.
3.2.3. Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with n-hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Solution (50 µg/mL): Prepare a solution of n-dodecane in n-hexane.
3.2.4. Sample Preparation
-
Accurately weigh approximately 100 mg of the naphtha sample into a 10 mL volumetric flask.
-
Add 1 mL of the internal standard solution.
-
Dilute to the mark with n-hexane and mix thoroughly.
3.2.5. GC-FID Conditions
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40 °C, hold for 5 minRamp 1: 5 °C/min to 250 °CHold at 250 °C for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Data Analysis and Interpretation
3.3.1. Peak Identification
The identification of this compound in a sample chromatogram is achieved by comparing the retention time of the peak in the sample with that of the injected reference standard. For more robust identification, especially in complex matrices, the calculation of Kovats Retention Indices (RI) is recommended. The RI is calculated based on the retention times of a series of n-alkanes.
Caption: Logical flow for peak identification using retention indices.
3.3.2. Quantification
The concentration of this compound in the sample is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standards.
3.4. Representative Quantitative Data
The following table presents example data from a calibration run for the quantification of this compound.
| Standard Concentration (µg/mL) | Peak Area (this compound) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1 | 12,500 | 250,000 | 0.05 |
| 5 | 63,000 | 252,000 | 0.25 |
| 10 | 128,000 | 251,000 | 0.51 |
| 25 | 315,000 | 249,000 | 1.27 |
| 50 | 640,000 | 253,000 | 2.53 |
| 100 | 1,280,000 | 250,000 | 5.12 |
Conclusion
This compound is a suitable reference standard for the analysis of branched alkanes in complex hydrocarbon matrices by gas chromatography. Its use, in conjunction with appropriate analytical methodologies such as the one described herein, can lead to reliable identification and quantification of components, which is essential for quality control in various industries. The provided protocol offers a robust starting point for method development and can be adapted for other similar applications.
References
Application Note: High-Resolution Gas Chromatographic Separation of 5-Ethyl-3-methylnonane from a Mixture of C12 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the separation of 5-Ethyl-3-methylnonane from a complex mixture of its structural isomers using high-resolution gas chromatography (GC). The methodology leverages the principles of Detailed Hydrocarbon Analysis (DHA) to achieve optimal separation of closely related branched alkanes. This protocol is particularly relevant for applications in petroleum analysis, chemical synthesis, and quality control where the characterization of individual hydrocarbon isomers is critical.
Introduction
Branched alkanes, such as this compound, often exist in complex mixtures with numerous structural isomers. Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge. Gas chromatography, particularly with high-resolution capillary columns, is the premier technique for this application. The separation is primarily based on differences in the boiling points and interactions of the analytes with the stationary phase. This document provides a detailed protocol for the successful separation of this compound and its isomers, including recommended instrumentation, sample preparation, and data analysis procedures.
Data Presentation
The retention of branched alkanes on a non-polar stationary phase is influenced by the degree of branching and the positions of the alkyl substituents. While the precise Kovats retention index for this compound must be determined experimentally, the following table provides expected retention indices for C12 alkanes on a non-polar (DB-1 or similar) column, illustrating the elution order. Retention indices are calculated relative to the retention times of n-alkanes.
| Compound Name | Structure | Predicted Kovats Retention Index (Non-Polar Column) |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 1200 |
| 2-Methylundecane | CH₃CH(CH₃)(CH₂)₈CH₃ | ~1170 |
| 3-Methylundecane | CH₃CH₂CH(CH₃)(CH₂)₇CH₃ | ~1175 |
| This compound | CH₃CH₂CH(CH₃)CH₂CH(C₂H₅)(CH₂)₃CH₃ | ~1185 |
| 2,2-Dimethyldecane | (CH₃)₃C(CH₂)₇CH₃ | ~1140 |
Note: The predicted Kovats retention indices are estimates based on the general elution patterns of branched alkanes. Actual values must be determined experimentally by co-injecting the sample with a series of n-alkanes.
Experimental Protocols
This protocol outlines the gas chromatographic analysis of a C12 branched alkane isomer mixture.
Sample Preparation
-
Sample Collection: Ensure the sample is representative of the mixture to be analyzed.
-
Dilution: Accurately dilute the sample in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration suitable for GC analysis (typically 10-100 µg/mL).
-
Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.
-
Vial Transfer: Transfer the final diluted and filtered sample into a 2 mL autosampler vial with a PTFE-lined septum.
Gas Chromatography (GC) System and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) is recommended.
-
Column: A non-polar capillary column, such as a DB-1, DB-5, or OV-101 (100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane), is ideal for separating alkane isomers.
-
Dimensions: 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness. Longer columns will provide better resolution but with longer analysis times.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio) to handle concentrated samples and ensure sharp peaks.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 5 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 10 minutes.
-
-
Detector (FID):
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the different isomers based on their retention times. For confirmation, a Gas Chromatography-Mass Spectrometry (GC-MS) system can be used to analyze the fragmentation patterns of the eluting compounds.
-
Kovats Retention Index Calculation: To aid in identification, calculate the Kovats retention index for each peak by running a standard mixture of n-alkanes (e.g., C8-C20) under the same chromatographic conditions. The retention index (I) is calculated using the following formula for a temperature-programmed run:
I = 100[n + (N - n) * (tR(unknown) - tR(n)) / (tR(N) - tR(n))]
Where:
-
n is the carbon number of the n-alkane eluting before the unknown.
-
N is the carbon number of the n-alkane eluting after the unknown.
-
tR is the retention time.
-
-
Quantification: Determine the relative percentage of each isomer by peak area normalization, assuming a similar response factor for all isomers in the FID.
Mandatory Visualization
Caption: Experimental workflow for the GC separation of this compound.
Conclusion
The gas chromatography protocol detailed in this application note provides a reliable and reproducible method for the high-resolution separation of this compound from a mixture of its C12 isomers. The use of a non-polar capillary column combined with an optimized temperature program is crucial for achieving the necessary separation. This methodology is a valuable tool for researchers and professionals in various scientific and industrial fields requiring detailed hydrocarbon analysis.
Application Notes: 5-Ethyl-3-methylnonane as a Potential Tracer in Environmental Forensics and Hydrogeological Studies
Introduction
While not a conventionally documented tracer, 5-Ethyl-3-methylnonane, a branched C12 alkane, possesses physicochemical properties that suggest its potential utility in specialized geological and environmental studies. As a synthetic, non-naturally occurring hydrocarbon, its presence in environmental samples can serve as a unique indicator. Branched alkanes are known to be more resistant to biodegradation compared to their linear counterparts, making them suitable for tracing contaminants over time.[1]
The primary hypothetical application of this compound is as a deliberate tracer for identifying the source and tracking the subsurface movement of petroleum-based products or industrial fluids. For instance, it could be added in known concentrations to drilling fluids, hydraulic fracturing fluids, or specific batches of industrial lubricants to distinguish them from other potential sources of hydrocarbon contamination in soil and groundwater. Its volatility also allows for its use in soil vapor intrusion studies.
Physicochemical Properties
The effective use of this compound as a tracer is dependent on its physical and chemical characteristics, which influence its transport and detection in various environmental matrices.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C12H26 | PubChem[2] |
| Molecular Weight | 170.33 g/mol | PubChem[2] |
| Physical Description | Clear, colorless liquid (inferred, similar to n-dodecane) | PubChem[3] |
| LogP (Octanol/Water Partition Coefficient) | 6.1 (Computed) | PubChem[2] |
| Water Solubility | Very low (inferred from LogP and structure) | |
| Vapor Pressure | Relatively low, but volatile enough for gas chromatography | Inferred |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound as a tracer in environmental samples. These methods are based on standard EPA protocols for volatile organic compounds (VOCs) and hydrocarbons.[4][5]
Protocol 1: Sample Collection and Handling
This protocol is crucial to maintain the integrity of the sample and prevent the loss of the volatile tracer.
-
Water Sample Collection:
-
Collect groundwater samples using low-flow purging and sampling techniques to minimize volatilization.
-
Use 40 mL glass VOA (Volatile Organic Analysis) vials with PTFE-lined septa.
-
Fill vials completely to ensure no headspace (air bubbles) is present.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial activity.
-
Store samples on ice at approximately 4°C and transport to the laboratory.
-
Analyze samples within 14 days of collection.
-
-
Soil and Sediment Sample Collection:
-
Use hermetically sealed sampling devices (e.g., En Core™ Samplers) to collect a known mass of soil, preventing volatile losses.[6]
-
If bulk sampling is necessary, pack the soil tightly into wide-mouth glass jars with PTFE-lined lids, leaving minimal headspace.
-
Immediately place samples on ice at approximately 4°C.
-
For quantitative analysis, a separate sample should be taken for moisture content determination.
-
Protocol 2: Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix and the required detection limits.
-
Aqueous Samples (Purge-and-Trap): Based on EPA Method 5030.
-
Place a known volume (e.g., 5-25 mL) of the water sample into a purging vessel.
-
Add an internal standard to the sample.
-
Purge the sample with an inert gas (e.g., helium) at room temperature. The volatile tracer is transferred from the aqueous phase to the vapor phase.
-
The vapor is passed through a sorbent trap where the tracer is adsorbed.
-
After purging is complete, the trap is heated, and the tracer is desorbed into the gas chromatograph.
-
-
Solid and Oily Waste Samples (Solvent Extraction):
-
Homogenize the field sample.
-
Weigh a subsample (e.g., 5-10 g) into a centrifuge tube or extraction vessel.
-
Add a known amount of an appropriate internal standard.
-
Add a suitable extraction solvent (e.g., n-hexane or dichloromethane).
-
Extract the sample using sonication or shaking for a defined period (e.g., 15-30 minutes).
-
Centrifuge the sample to separate the solvent from the solid matrix.
-
Carefully transfer the solvent extract to a clean vial for analysis. The extract may be concentrated if necessary.
-
Protocol 3: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both high-resolution separation and definitive identification of the tracer.[7]
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.[8]
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification. For higher sensitivity and quantification, Selected Ion Monitoring (SIM) can be used, targeting characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).[9]
-
Protocol 4: Quantification and Quality Control
-
Calibration:
-
Prepare a series of calibration standards of this compound in a clean solvent at concentrations spanning the expected range in the samples.
-
Analyze the standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the peak area response of the tracer against its concentration.
-
-
Quantification:
-
Calculate the concentration of this compound in the samples by comparing its peak area response to the calibration curve.
-
Use the internal standard to correct for variations in extraction efficiency and instrument response.
-
-
Quality Control:
-
Method Blank: Analyze a blank sample (e.g., reagent water or clean sand) through the entire preparation and analysis procedure to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spike a known amount of the tracer into a duplicate pair of samples to assess matrix interference and method accuracy and precision.
-
Laboratory Control Sample (LCS): Analyze a standard of known concentration in a clean matrix to verify the accuracy of the analytical method.
-
Visualizations
Caption: Experimental workflow for tracer analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C12H26 | CID 22051808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. dr6j45jk9xcmk.cloudfront.net [dr6j45jk9xcmk.cloudfront.net]
- 7. tandfonline.com [tandfonline.com]
- 8. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 9. amt.copernicus.org [amt.copernicus.org]
Application Notes and Protocols: Investigating the Rheological Properties of 5-Ethyl-3-methylnonane Containing Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rheological properties of a formulation are critical in drug development, influencing everything from manufacturing processes to product performance and stability. 5-Ethyl-3-methylnonane, a branched C12 alkane, is a non-polar solvent and excipient that can be found in various pharmaceutical formulations. Understanding the rheological behavior of mixtures containing this compound is essential for optimizing drug delivery systems, ensuring product consistency, and predicting in-vivo performance.
These application notes provide a comprehensive overview of the anticipated rheological properties of this compound mixtures and detailed protocols for their characterization. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from analogous branched alkanes to provide a predictive framework.
Influence of Molecular Structure on Rheological Properties
The viscosity of alkanes is significantly influenced by their molecular structure. Generally, for alkanes with the same number of carbon atoms, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower viscosity compared to their linear counterparts.[1] However, for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement.[1]
For C12 alkanes like this compound, it is expected that branching will lead to a lower viscosity compared to n-dodecane. The presence of both ethyl and methyl branches contributes to a more compact structure, reducing intermolecular friction and resistance to flow.
Applications in Drug Development and Formulation
The rheological profile of a drug product is a critical quality attribute that can impact its efficacy, stability, and patient compliance. Rheological characterization is crucial in the formulation and development of a wide range of pharmaceutical dosage forms.[2]
-
Topical Formulations: The spreadability and skin feel of creams, ointments, and gels are directly related to their viscosity and shear-thinning properties.
-
Parenteral Formulations: The injectability of a solution or suspension is determined by its viscosity. For sustained-release injectables, the rheology of the formulation can control the drug release rate.
-
Oral Suspensions: The viscosity of a suspension must be high enough to prevent sedimentation of the active pharmaceutical ingredient (API) but low enough to allow for easy pouring and administration.
-
Emulsions: The stability of an emulsion is influenced by the viscosity of the continuous phase, which hinders the coalescence of dispersed droplets.
By understanding and controlling the rheological properties of this compound containing mixtures, formulators can design drug products with optimal performance characteristics.
Data Presentation: Rheological Properties of C12 Alkanes
The following table summarizes typical viscosity values for linear and branched C12 alkanes to provide a comparative reference for the expected rheological behavior of this compound.
| Compound Name | Molecular Formula | Structure | Dynamic Viscosity (mPa·s at 25°C) | Kinematic Viscosity (cSt at 25°C) | Density (g/cm³ at 25°C) |
| n-Dodecane | C₁₂H₂₆ | Linear | 1.34 | 1.79 | 0.749 |
| 2-Methylundecane | C₁₂H₂₆ | Branched | Data not readily available | Data not readily available | ~0.75 |
| 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | Highly Branched | 1.12 | 1.51 | 0.741 |
| This compound | C₁₂H₂₆ | Branched | Estimated to be lower than n-dodecane | Estimated to be lower than n-dodecane | ~0.76 |
Experimental Protocols
Protocol 1: Determination of Dynamic Viscosity using a Rotational Rheometer
Objective: To measure the dynamic viscosity of a this compound containing mixture as a function of shear rate and temperature.
Apparatus:
-
Rotational rheometer (e.g., cone-plate or parallel-plate geometry)
-
Temperature control unit (Peltier or circulating fluid bath)
-
Sample loading tools (spatula, syringe)
-
Solvents for cleaning (e.g., isopropanol, acetone)
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the rheometer is level and calibrated according to the manufacturer's instructions.
-
Select the appropriate measuring geometry (e.g., 40 mm parallel plate).
-
Set the gap to the specified distance (e.g., 1 mm).
-
-
Sample Loading:
-
Equilibrate the sample to the desired starting temperature.
-
Carefully apply the sample to the center of the lower plate, ensuring a sufficient volume to fill the gap completely upon lowering the upper plate.
-
Lower the upper geometry to the set gap, and trim any excess sample from the edge.
-
-
Measurement:
-
Allow the sample to thermally equilibrate for a specified time (e.g., 5 minutes).
-
Perform a shear rate sweep, for example, from 0.1 to 1000 s⁻¹, collecting data points at logarithmic intervals.
-
For temperature-dependent measurements, perform isothermal shear rate sweeps at various temperatures (e.g., 25°C, 37°C, 50°C).
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate to determine if the fluid is Newtonian (viscosity is constant) or non-Newtonian (viscosity changes with shear rate).
-
For non-Newtonian fluids, fit the data to an appropriate rheological model (e.g., Power Law, Herschel-Bulkley).
-
Plot viscosity as a function of temperature to determine the temperature dependence.
-
Protocol 2: Determination of Kinematic Viscosity using a Capillary Viscometer
Objective: To measure the kinematic viscosity of a low-viscosity, Newtonian this compound mixture.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature water bath
-
Stopwatch
-
Pipette or syringe for sample loading
Procedure:
-
Viscometer Selection and Preparation:
-
Choose a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Ensure the viscometer is clean and dry.
-
-
Sample Loading:
-
Load the specified volume of the sample into the viscometer.
-
-
Thermal Equilibration:
-
Suspend the viscometer vertically in the constant temperature bath.
-
Allow at least 15-20 minutes for the sample to reach thermal equilibrium.
-
-
Measurement:
-
Using gentle suction or pressure, draw the liquid up through the capillary into the timing bulb.
-
Release the pressure and allow the liquid to flow back down under gravity.
-
Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.
-
Repeat the measurement at least three times to ensure reproducibility.
-
-
Calculation:
-
Calculate the average flow time.
-
Multiply the average flow time by the viscometer calibration constant to obtain the kinematic viscosity in centistokes (cSt).
-
Kinematic Viscosity (cSt) = Calibration Constant (cSt/s) × Flow Time (s)
-
To obtain dynamic viscosity, multiply the kinematic viscosity by the density of the fluid at the measurement temperature.
-
Dynamic Viscosity (mPa·s) = Kinematic Viscosity (cSt) × Density (g/cm³)
-
Mandatory Visualizations
Caption: A generalized workflow for the rheological characterization of liquid samples.
Caption: Relationship between alkane molecular structure and resulting viscosity.
References
Troubleshooting & Optimization
Improving resolution of 5-Ethyl-3-methylnonane peaks in gas chromatography
Technical Support Center: Gas Chromatography
Topic: Improving Resolution of 5-Ethyl-3-methylnonane Peaks
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving challenges with the gas chromatographic separation of this compound and related branched-chain alkane isomers.
Frequently Asked Questions (FAQs)
Q1: Why are my peaks for this compound and its isomers showing poor resolution or co-eluting?
A1: Poor resolution or co-elution of branched alkane isomers like this compound is a common issue in gas chromatography. These compounds are structural isomers with very similar boiling points and polarities, making them difficult to separate. Separation is governed by three primary factors: efficiency, selectivity, and retention.[1][2] Achieving good resolution requires careful optimization of your column choice and analytical method parameters to exploit the subtle differences between the isomers.[3]
Q2: How can I definitively confirm that I have a co-elution problem?
A2: Visual inspection of a chromatogram can suggest co-elution if you observe asymmetrical peaks, such as those with a noticeable "shoulder" or excessive tailing.[4] However, for definitive confirmation, especially with perfectly co-eluting peaks, using a mass spectrometer (GC-MS) is the most reliable method. By examining the mass spectra at different points across the peak (the ascending slope, the apex, and the descending slope), you can confirm the presence of multiple compounds. If the mass spectra differ across the peak profile, co-elution is confirmed.[4][5]
Q3: What is the easiest and most impactful parameter to adjust first to improve resolution?
A3: The oven temperature program is often the easiest and most effective parameter to modify.[5] Lowering the temperature increases the interaction between the analytes and the stationary phase, which can significantly enhance separation.[1][6] For closely eluting isomers, reducing the initial oven temperature and employing a slower temperature ramp rate (e.g., 1-5 °C/min) allows more time for the separation to occur on the column.[3][7]
Q4: How does my choice of GC column affect the separation of this compound?
A4: The GC column is critical for separation. Its impact is determined by its dimensions (which affect efficiency) and its stationary phase chemistry (which affects selectivity).[1]
-
Stationary Phase (Selectivity): For alkanes, which are non-polar, a non-polar stationary phase is the ideal choice, operating on the principle of "like dissolves like".[3] Standard phases like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) are excellent starting points as they separate compounds primarily by boiling point.[3] For very difficult separations, specialized stationary phases like liquid crystalline phases can provide enhanced shape selectivity for isomers.[8][9]
-
Column Dimensions (Efficiency): To improve resolution, the goal is to use a column that generates tall, skinny peaks. This is achieved with a "tall, skinny" column: one that is long, has a small internal diameter, and a thin stationary phase film.[1][10]
Q5: Which carrier gas and flow rate should I use for separating alkane isomers?
A5: Both Helium and Hydrogen are commonly used as carrier gases in GC.[6][7] Hydrogen often provides better efficiency at higher linear velocities, which can shorten run times, but helium is also an excellent and safer choice.[6][11] The flow rate is critical; an optimal flow rate minimizes peak broadening and maximizes resolution.[12] For a typical 0.25 mm internal diameter (ID) column, a starting flow rate of 1.0–1.5 mL/min is recommended.[7] This rate should be optimized to find the ideal linear velocity for your specific column and conditions.[7]
Troubleshooting Guides
Problem: Poor resolution or co-elution of this compound peaks.
This guide provides a systematic workflow to improve the separation of closely eluting alkane isomers. The process starts with simple method adjustments and progresses to hardware changes if necessary.
Quantitative Data Summary
For separating complex mixtures of isomers, adjusting column dimensions is a powerful strategy to increase theoretical plates and improve efficiency.
Table 1: Effect of GC Column Dimensions on Resolution
| Parameter | Change | Effect on Efficiency | Effect on Resolution | Recommendation for Isomers |
|---|---|---|---|---|
| Length | Increase (e.g., 30m to 60m) | Increases proportionally | Increases by a factor of ~1.4[1] | Use a longer column (≥60 m) for complex mixtures.[3] |
| Internal Diameter (ID) | Decrease (e.g., 0.25mm to 0.18mm) | Increases significantly[11] | Increases[10] | A smaller ID (e.g., 0.18 mm) enhances resolution.[3] |
| Film Thickness | Decrease | Increases (for later eluting peaks) | Can improve or decrease | A thinner film (0.1 to 0.25 µm) often yields sharper peaks.[1][10] |
Experimental Protocols
Protocol 1: GC Method Optimization for Alkane Isomers
This protocol provides a starting point and an optimized example for separating this compound from other C12 alkane isomers.
1. Recommended Column:
-
Stationary Phase: 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5ms, DB-5ms)
-
Dimensions: 60 m length x 0.25 mm ID x 0.25 µm film thickness[3][7]
2. Instrument Parameters:
-
Carrier Gas: Helium or Hydrogen[7]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio: 100:1, adjust based on concentration)[3]
-
Injection Volume: 1 µL
-
Detector (FID) Temperature: 300 °C[3]
3. Oven Temperature Programs: The following table compares a standard, faster program with a program optimized for high resolution of closely eluting isomers.
Table 2: Sample GC Oven Temperature Programs
| Parameter | Standard Program | High-Resolution Program | Rationale for Change |
|---|---|---|---|
| Initial Temperature | 60 °C | 40 °C | Lowering the start temperature increases retention of volatile components.[1] |
| Initial Hold Time | 1 minute | 2 minutes | A longer hold ensures analytes are focused at the head of the column. |
| Temperature Ramp Rate | 15 °C/min | 5 °C/min | A slower ramp rate is crucial for separating compounds with similar boiling points.[3][7] |
| Final Temperature | 250 °C | 250 °C | Must be high enough to elute all components of interest. |
| Final Hold Time | 2 minutes | 5 minutes | Ensures all high-boiling point compounds have eluted from the column. |
4. Optimization Procedure:
-
Begin analysis using the "High-Resolution Program" parameters.
-
If co-elution persists, further decrease the temperature ramp rate in small increments (e.g., to 3 °C/min or 2 °C/min).[7]
-
Adjust the carrier gas flow rate to find the optimal linear velocity that provides the narrowest peaks.
-
If resolution is still insufficient, consider changing to a column with different dimensions as outlined in Table 1.
References
- 1. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vurup.sk [vurup.sk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Co-elution of 5-Ethyl-3-methylnonane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatographic (GC) analysis of 5-Ethyl-3-methylnonane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound possesses two chiral centers, leading to the existence of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) pair, as well as the (3R,5S) and (3S,5R) pair, are enantiomers, while other combinations are diastereomers. Separating these isomers is challenging due to their very similar physical and chemical properties, including close boiling points. Standard gas chromatography (GC) methods using non-polar stationary phases separate compounds primarily by boiling point and may not resolve these isomers, leading to co-elution.[1] The separation of enantiomers, in particular, requires the use of a chiral stationary phase.
Q2: What is co-elution and how can I detect it?
A2: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in a single, merged peak.[1] Signs of co-elution include peak fronting, tailing, or the appearance of a "shoulder" on the peak. However, perfect co-elution may result in a symmetrical peak, making it difficult to detect visually. The most reliable way to detect co-elution is by using a mass spectrometer (MS) as a detector. By examining the mass spectra across the peak, variations in the fragmentation pattern can indicate the presence of multiple components.
Q3: Which type of GC column is best suited for separating alkane isomers?
A3: For general separation of branched alkane isomers (diastereomers), high-resolution capillary columns with non-polar stationary phases are recommended.[1] These columns separate isomers based on differences in their boiling points. To separate enantiomers, a chiral stationary phase is mandatory.[2] Modified cyclodextrin-based columns are commonly used for the enantioseparation of chiral hydrocarbons.[3]
Q4: How do I choose between different chiral stationary phases?
A4: The selection of a chiral stationary phase depends on the specific enantiomers to be separated. For chiral alkanes, derivatized cyclodextrins are the most effective. The degree and type of substitution on the cyclodextrin (B1172386) molecule influence its enantioselectivity. It is often necessary to screen several different chiral columns to find the one that provides the best resolution for the specific isomers of interest.
Troubleshooting Guide
Issue 1: Poor resolution of diastereomers on a non-polar column.
If you are observing broad, overlapping peaks for the diastereomers of this compound on a standard non-polar column, consider the following troubleshooting steps.
Troubleshooting Workflow for Diastereomer Co-elution
Caption: Troubleshooting workflow for poor diastereomer resolution.
Parameter Optimization for Diastereomer Separation
| Parameter | Recommended Change | Rationale |
| Oven Temperature Program | Lower the initial temperature and use a slower ramp rate (e.g., 1-2°C/min). | A slower temperature ramp increases the interaction time of the analytes with the stationary phase, allowing for better separation of compounds with close boiling points. |
| Carrier Gas Flow Rate | Optimize for the specific column dimensions and carrier gas (Helium or Hydrogen). | Operating at the optimal linear velocity maximizes column efficiency. |
| Column Length | Increase column length (e.g., from 30 m to 60 m). | A longer column provides more theoretical plates, which enhances resolution. |
| Column Internal Diameter (ID) | Decrease the column ID (e.g., from 0.25 mm to 0.18 mm). | A smaller ID increases column efficiency and, therefore, resolution. |
Issue 2: Inability to separate enantiomers.
If you have confirmed the presence of enantiomers through other analytical techniques but cannot resolve them on your GC system, the following guidance will help.
Workflow for Enantiomer Separation
Caption: Logical steps for achieving enantiomeric separation.
Key Considerations for Chiral Separations
| Factor | Recommendation | Rationale |
| Stationary Phase | Use a chiral stationary phase, typically a derivatized cyclodextrin column. | Enantiomers have identical physical properties in a non-chiral environment. A chiral stationary phase provides a chiral environment necessary for differential interaction and separation.[2] |
| Temperature | Lowering the analysis temperature often improves chiral resolution. | The enthalpic differences in the interactions between the enantiomers and the chiral stationary phase are more pronounced at lower temperatures, leading to better separation. |
| Sample Concentration | Avoid column overload by injecting a dilute sample. | Overloading the column can lead to peak broadening and loss of resolution, masking the separation of enantiomers. |
Experimental Protocols
Protocol 1: Separation of this compound Diastereomers
This protocol provides a starting point for the separation of the diastereomers of this compound using a standard non-polar GC column.
Workflow for Diastereomer Separation Protocol
Caption: Experimental workflow for GC-MS analysis of diastereomers.
GC-MS Conditions for Diastereomer Analysis
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless, 250°C, Split ratio 50:1 |
| Oven Program | 40°C (hold 5 min), ramp to 150°C at 2°C/min, hold for 10 min |
| MS Detector | Mass spectrometer operating in electron ionization (EI) mode |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 40-250 amu |
| Injection Volume | 1 µL |
| Sample Prep | Dilute sample in hexane (B92381) (1 mg/mL) |
Protocol 2: Enantioselective Separation of this compound Stereoisomers
This protocol outlines the conditions for the separation of all four stereoisomers of this compound using a chiral GC column.
GC Conditions for Enantiomer Analysis
| Parameter | Value |
| GC System | Agilent 7890A or equivalent with FID |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen, constant flow at 1.5 mL/min |
| Inlet | Split/Splitless, 230°C, Split ratio 100:1 |
| Oven Program | 50°C (hold 2 min), ramp to 120°C at 1°C/min, hold for 20 min |
| Detector | Flame Ionization Detector (FID), 250°C |
| Injection Volume | 1 µL |
| Sample Prep | Dilute sample in pentane (B18724) (0.5 mg/mL) |
Data Presentation
The following tables provide an example of the expected impact of changing key GC parameters on the resolution of this compound isomers.
Table 1: Effect of GC Parameters on Diastereomer Resolution (Non-Chiral Column)
| Parameter Changed | Original Value | New Value | Effect on Resolution (Rs) | Effect on Analysis Time |
| Temperature Ramp Rate | 5°C/min | 2°C/min | Increase | Increase |
| Column Length | 30 m | 60 m | Increase | Increase |
| Column ID | 0.32 mm | 0.25 mm | Increase | No significant change |
| Carrier Gas Flow | 1.0 mL/min | 1.2 mL/min (Optimal) | Increase | Decrease |
Table 2: Performance of Different Chiral Stationary Phases for Enantiomer Separation
| Chiral Stationary Phase | Selectivity (α) | Resolution (Rs) | Comments |
| Derivatized α-Cyclodextrin | 1.02 | 0.8 | Partial separation |
| Derivatized β-Cyclodextrin | 1.05 | 1.6 | Baseline separation achieved |
| Derivatized γ-Cyclodextrin | 1.01 | < 0.5 | Poor separation |
References
Technical Support Center: Optimizing Grignard Reactions for 5-Ethyl-3-methylnonane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-3-methylnonane via a Grignard reaction. Our focus is on optimizing reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a viable Grignard reaction strategy for synthesizing this compound?
A1: A robust two-step approach is recommended. The first step involves the synthesis of the tertiary alcohol, 5-Ethyl-3-methylnonan-5-ol, via a Grignard reaction. This is followed by the reduction of the alcohol to the desired alkane, this compound. There are two primary retrosynthetic pathways for the Grignard reaction step:
-
Route A: Reaction of sec-butylmagnesium bromide with 5-methyl-3-heptanone.
-
Route B: Reaction of propylmagnesium bromide with 2,4-dimethyl-3-hexanone.
Q2: Why are anhydrous conditions absolutely critical for a successful Grignard reaction?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including trace amounts of water, which leads to the protonation of the Grignard reagent to form an alkane.[1][2] This quenching reaction consumes the reagent, thereby reducing the overall yield of the desired alcohol.[1][2] It is imperative that all glassware is rigorously dried (e.g., flame-dried or oven-dried) and that anhydrous solvents are used throughout the experiment.[1][2]
Q3: My Grignard reaction is not starting. What are the common reasons and how can I initiate it?
A3: Failure to initiate is a frequent challenge in Grignard reactions. The primary causes include:
-
Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl halide.[1] To overcome this, you can activate the magnesium by gently crushing the turnings with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Presence of Moisture: As detailed in Q2, any moisture will inhibit the reaction. Ensure all components of your reaction setup are scrupulously dry.[1]
-
Purity of Alkyl Halide: Impurities in the alkyl halide can hinder the reaction. Using a freshly distilled or high-purity grade alkyl halide is recommended.
Q4: What are the major side reactions that can lower the yield of this compound?
A4: Several side reactions can compete with the desired product formation:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, resulting in a homocoupled alkane byproduct.[1] This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to maintain its low concentration.[1]
-
Enolization: If the ketone substrate is sterically hindered, the Grignard reagent may act as a base and deprotonate the ketone at the alpha-position, forming an enolate. This leads to the recovery of the starting ketone upon workup.[3] Using a less sterically hindered Grignard reagent or adding cerium(III) chloride can favor nucleophilic addition.[1]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol through a hydride transfer mechanism.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer). | Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1] |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware under an inert atmosphere and use freshly opened or distilled anhydrous solvents.[1][2] | |
| Low reaction temperature or low reactant concentration. | Gently warm a single spot of the flask with a heat gun. Add a small amount of the alkyl halide directly to the magnesium before adding the solution. | |
| Low Yield of Tertiary Alcohol | Grignard reagent was quenched by moisture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incomplete reaction. | Increase the reaction time and/or gently reflux the reaction mixture after the addition of the ketone. | |
| Significant amount of starting ketone is recovered. | The Grignard reagent acted as a base (enolization).[3] Consider using a less sterically hindered Grignard reagent or adding CeCl₃ to the reaction.[1] | |
| Formation of a significant amount of a higher molecular weight byproduct. | Wurtz-type coupling occurred.[1] Add the alkyl halide slowly to the magnesium turnings to keep its concentration low.[1] | |
| Low Yield of Final Alkane Product | Incomplete reduction of the tertiary alcohol. | Ensure sufficient reducing agent is used and that the reaction conditions (temperature, time) are appropriate for the chosen reduction method. |
| Difficult purification. | Due to the nonpolar nature of the product, separation from similar byproducts can be challenging.[2] Consider using high-performance liquid chromatography (HPLC) or fractional distillation for purification. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound via the formation of a tertiary alcohol intermediate followed by its reduction.
Protocol 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol (via Route A)
-
Preparation of sec-butylmagnesium bromide:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not initiate, add a crystal of iodine.
-
Once initiated, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with 5-methyl-3-heptanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 5-methyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for at least one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent via rotary evaporation to yield the crude 5-Ethyl-3-methylnonan-5-ol.
-
Protocol 2: Reduction of 5-Ethyl-3-methylnonan-5-ol to this compound
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A common method for the reduction of a tertiary alcohol to an alkane is through a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.
-
Dehydration: Treat the crude 5-Ethyl-3-methylnonan-5-ol with a strong acid such as sulfuric acid or phosphoric acid and heat to effect dehydration to a mixture of isomeric alkenes.
-
Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.
-
Optimizing Reaction Conditions
The yield of the Grignard reaction can be influenced by several factors. The following table summarizes the expected trends when optimizing these conditions.
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent | Diethyl Ether | Good | Standard solvent, good for initiation. |
| Tetrahydrofuran (THF) | Often Higher | Better at solvating and stabilizing the Grignard reagent, especially for less reactive halides.[1] | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Comparable or Higher | A greener alternative to THF that can offer improved performance.[1] | |
| Temperature | Low (0 °C) for Ketone Addition | Higher | Minimizes side reactions like enolization and reduction. |
| Reflux for Grignard Formation | Higher | Ensures complete formation of the Grignard reagent. | |
| Reactant Addition | Slow, dropwise addition of alkyl halide | Higher | Minimizes Wurtz coupling by keeping the alkyl halide concentration low.[1] |
| Slow, dropwise addition of ketone | Higher | Helps to control the exothermic reaction and prevent side reactions. | |
| Additives | Iodine or 1,2-dibromoethane | Higher | Activates the magnesium surface to facilitate reaction initiation.[1] |
| Cerium(III) Chloride (CeCl₃) | Higher (with hindered ketones) | Enhances nucleophilic addition over enolization.[1] |
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
References
Minimizing fragmentation of 5-Ethyl-3-methylnonane in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of 5-Ethyl-3-methylnonane, particularly concerning molecular fragmentation.
Troubleshooting Guide: Minimizing Fragmentation
Excessive fragmentation of this compound can obscure the molecular ion peak, complicating mass determination and structural elucidation. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Weak or Absent Molecular Ion Peak | High-energy ionization technique (e.g., standard Electron Ionization - EI at 70 eV). | Switch to a "soft" ionization technique such as Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI).[1][2] |
| In-source fragmentation due to high source temperature. | Optimize the ion source temperature by systematically lowering it to find a balance between efficient ionization and minimal fragmentation. | |
| High fragmentor/cone voltage inducing collisions. | Reduce the fragmentor or cone voltage to decrease the energy of ions entering the mass analyzer. | |
| Complex Spectrum with Numerous Fragment Ions | "Hard" ionization conditions inherent to standard EI. | Employ Chemical Ionization (CI) with a reagent gas like methane (B114726) or isobutane (B21531) to produce a less fragmented spectrum, often showing a prominent [M+H]⁺ ion.[1][3] |
| High collision energy in MS/MS experiments. | For tandem mass spectrometry, perform a collision energy ramp experiment to identify the optimal energy that produces characteristic fragment ions without excessive cleavage. | |
| Inconsistent Fragmentation Pattern | Fluctuations in ion source conditions. | Ensure the ion source is clean and properly maintained. Verify the stability of gas flows and temperatures. |
| Matrix effects from co-eluting compounds. | Improve chromatographic separation to isolate this compound from interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to extensive fragmentation in mass spectrometry?
A1: this compound is a branched-chain alkane. Under high-energy ionization methods like standard Electron Ionization (EI), the C-C bonds at the branching points (C3 and C5) are particularly susceptible to cleavage. This is because the fragmentation leads to the formation of more stable secondary and tertiary carbocations. The loss of the largest alkyl group at a branch point is often the most favored fragmentation pathway.[4] This extensive fragmentation results in a low abundance or even complete absence of the molecular ion peak.
Q2: What are the expected major fragment ions for this compound in an EI mass spectrum?
-
Cleavage alpha to the C5 ethyl group: Loss of a butyl radical (C4H9•, 57 u) to form a C8H17⁺ ion (m/z 113). Loss of a propyl radical (C3H7•, 43 u) is also possible.
-
Cleavage alpha to the C3 methyl group: Loss of a hexyl radical (C6H13•, 85 u) to form a C6H13⁺ ion (m/z 85). Loss of an ethyl radical (C2H5•, 29 u) is also likely.
A series of smaller alkyl and alkenyl cations (e.g., m/z 29, 43, 57, 71) corresponding to further fragmentation will also be present.
Q3: Which soft ionization technique is most suitable for analyzing this compound?
A3: The choice of soft ionization technique depends on the available instrumentation and experimental goals.
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Chemical Ionization (CI): This is an excellent choice for obtaining a clear molecular weight confirmation. It produces significantly less fragmentation than EI, often resulting in a prominent protonated molecule [M+H]⁺ at m/z 171.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of nonpolar compounds like alkanes.[2][7] It typically yields [M-H]⁺ ions, although other adducts can be formed.[7]
-
Atmospheric Pressure Photoionization (APPI): APPI is also highly effective for nonpolar analytes and can be more sensitive than APCI.[8][9] It often requires a dopant to assist in the ionization of saturated hydrocarbons.
Q4: Can I use Electrospray Ionization (ESI) for this compound analysis?
A4: Standard ESI is generally not suitable for nonpolar, non-ionizable molecules like alkanes. However, some specialized ESI techniques, such as using nonpolar solvents and specific instrumental conditions, have shown promise for ionizing nonpolar compounds, though this is not a routine application.[10] For this analyte, CI, APCI, or APPI would be more conventional and reliable choices.
Comparative Data on Ionization Techniques for Alkanes
The following table provides a qualitative and quantitative comparison of different ionization techniques for the analysis of branched alkanes.
| Ionization Technique | Typical Fragmentation | Molecular Ion Abundance | Common Adducts/Ions | Notes |
| Electron Ionization (EI) | Extensive | Very Low to Absent | M⁺• | Provides structural information through fragmentation patterns but often fails to show the molecular ion.[6] |
| Chemical Ionization (CI) | Minimal | High | [M+H]⁺ | Excellent for molecular weight determination with significantly reduced fragmentation.[3][6] |
| Atmospheric Pressure Chemical Ionization (APCI) | Low to Moderate | Moderate to High | [M-H]⁺, [M-3H]⁺, [M-3H+H₂O]⁺ | Robust technique for nonpolar compounds; fragmentation can be controlled by optimizing source parameters.[7] |
| Atmospheric Pressure Photoionization (APPI) | Low | High | M⁺•, [M+H]⁺ | Often more sensitive than APCI for nonpolar compounds; may require a dopant.[8][11] |
Experimental Protocols
Chemical Ionization (CI) Protocol
This protocol outlines the general steps for analyzing this compound using a GC-CI-MS system.
-
Sample Preparation: Dissolve the sample in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a concentration of approximately 1-10 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-1ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Chemical Ionization (Positive).
-
Reagent Gas: Methane or isobutane are common choices.[3] Methane provides more energy, potentially leading to slightly more fragmentation, while isobutane is "softer."
-
Reagent Gas Pressure: Typically around 1 torr within the ion source.[1]
-
Ion Source Temperature: 150-250 °C. Optimization is crucial; start at a lower temperature to minimize fragmentation.
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Electron Energy: 100-200 eV.
-
Mass Range: m/z 50-250.
-
Atmospheric Pressure Chemical Ionization (APCI) Protocol
This protocol is for the analysis of this compound using an LC-APCI-MS system.
-
Sample Preparation: Dissolve the sample in a non-polar solvent compatible with normal-phase chromatography (e.g., hexane, isooctane) at a concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: Normal-phase column (e.g., silica, cyano).
-
Mobile Phase: Isocratic elution with a non-polar solvent like hexane or a gradient with a slightly more polar modifier.
-
Flow Rate: 0.2-1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: APCI (Positive).
-
Vaporizer Temperature: 350-450 °C. A higher temperature is needed to ensure complete vaporization of the non-polar analyte.[7]
-
Capillary Temperature: 250-300 °C. Lowering this temperature can sometimes reduce fragmentation.[7]
-
Corona Discharge Current: 3-5 µA.
-
Sheath and Auxiliary Gas Flow: Optimize according to the instrument manufacturer's recommendations.
-
Mass Range: m/z 50-250.
-
Visualizations
Caption: A workflow diagram for troubleshooting excessive fragmentation.
Caption: Comparison of hard (EI) and soft (CI) ionization mechanisms.
References
- 1. Chemical ionization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4,4-Dipropylheptane [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. jordilabs.com [jordilabs.com]
- 7. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atmospheric Pressure Photoionization (APPI) - MagLab [nationalmaglab.org]
- 9. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]
- 10. Paper spray ionization of polar analytes using non-polar solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Purity Analysis and Impurity Removal for 5-Ethyl-3-methylnonane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and purification of 5-Ethyl-3-methylnonane. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: While the exact impurity profile can vary depending on the synthesis route and storage conditions, common impurities in branched alkanes like this compound may include:
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Structural Isomers: Other C12 alkanes with different branching patterns are common impurities.[1][2][3][4] These isomers often have very similar boiling points, making them challenging to separate by distillation.
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Unreacted Starting Materials: If synthesized, residual reactants from the chemical synthesis may be present.
-
Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of other hydrocarbons or functionalized compounds.
-
Solvent Residues: Traces of solvents used during synthesis or purification may remain.
-
Degradation Products: Although generally stable, prolonged exposure to heat or light in the presence of oxygen can lead to oxidative degradation products.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for analyzing the purity of volatile, non-polar compounds like this compound. GC provides high-resolution separation of components in a mixture, while MS allows for their identification based on their mass-to-charge ratio and fragmentation patterns. For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust and sensitive method.
Q3: What are the primary methods for purifying this compound?
A3: The most effective purification methods for this compound are fractional distillation and preparative gas chromatography.
-
Fractional Distillation is suitable for separating compounds with different boiling points.[5] For closely boiling isomers, a distillation column with a high number of theoretical plates is required.
-
Preparative Gas Chromatography (Prep-GC) offers very high separation efficiency and is ideal for isolating high-purity this compound, especially when dealing with isomeric impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer distillation column or a column with more efficient packing material (e.g., structured packing). |
| Fluctuating heating rate causing inconsistent vaporization. | Use a stable heating source like a heating mantle with a stirrer for even heat distribution. | |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. | |
| Product Contamination | Bumping of the liquid in the distillation flask. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. | |
| No Product Distilling Over | Thermometer placement is incorrect. | Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. |
| Insufficient heating. | Gradually increase the temperature of the heating mantle. |
Preparative Gas Chromatography
| Issue | Possible Cause | Recommended Solution |
| Overlapping Peaks | Inappropriate column or temperature program. | Optimize the GC method by using a column with a different stationary phase or by adjusting the temperature ramp rate. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Low Recovery of Purified Product | Sample decomposition in the injector or column. | Lower the injector and/or oven temperature. Ensure the carrier gas is of high purity and free of oxygen. |
| Inefficient trapping of the collected fraction. | Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Setup (Typical Conditions):
-
Injection Port: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 40-400 m/z
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all detected compounds to determine the relative purity.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux or Raschig ring-packed), a condenser, and a collection flask.
-
Sample Charging: Add the crude this compound sample and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Distillation:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the temperature at the head of the column.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS as described in Protocol 1.
Data Presentation
Table 1: Hypothetical Purity Analysis of a this compound Sample Before and After Fractional Distillation.
| Compound | Retention Time (min) | Area % (Crude Sample) | Area % (Purified Sample) |
| Hexane (Solvent) | 3.5 | 2.1 | < 0.1 |
| 3,5-Dimethyldecane (Isomer) | 10.2 | 3.5 | 0.8 |
| This compound | 10.5 | 92.8 | 99.0 |
| Other C12 Isomers | 10.7-11.0 | 1.6 | 0.2 |
Mandatory Visualizations
Caption: Workflow for the purity analysis and purification of this compound.
Caption: Decision tree for selecting a purification method based on impurity type.
References
- 1. veeprho.com [veeprho.com]
- 2. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Branched Hydrocarbons – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 5. longdom.org [longdom.org]
Technical Support Center: Stereoselective Synthesis of 5-Ethyl-3-methylnonane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 5-Ethyl-3-methylnonane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges in synthesizing this compound with high stereoselectivity revolve around controlling the two chiral centers at the C3 and C5 positions. Key difficulties include:
-
Diastereocontrol: Achieving a high diastereomeric ratio (d.r.) between the (3R,5S), (3S,5R), (3R,5R), and (3S,5S) isomers.
-
Enantiocontrol: Ensuring a high enantiomeric excess (e.e.) for the desired enantiomer.
-
Purification: Separating the desired stereoisomer from the other diastereomers and enantiomers, which often have very similar physical properties.
-
Multi-step Synthesis: The synthesis is often lengthy, and maintaining stereochemical integrity throughout the sequence can be challenging.
Q2: Which general strategies are most effective for establishing the stereocenters in acyclic systems like this compound?
Several reliable strategies can be employed, often in combination:
-
Chiral Pool Synthesis: Starting from readily available enantiopure precursors.
-
Auxiliary-Mediated Reactions: Using a temporary chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation or a conjugate addition.
-
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer. This is common in reactions like asymmetric hydrogenation or allylic alkylation.
-
Substrate-Controlled Synthesis: Where an existing stereocenter in the molecule directs the formation of a new one.
Q3: How can I confirm the stereochemistry of my final product?
Confirming the absolute and relative stereochemistry is critical. Common methods include:
-
Chiral Chromatography: Chiral HPLC or GC can be used to separate and quantify the different stereoisomers.
-
NMR Spectroscopy: Advanced NMR techniques, such as NOESY, can help determine the relative stereochemistry. Comparison of spectral data with known compounds is also a powerful tool.
-
X-ray Crystallography: If a suitable crystalline derivative can be formed, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.
-
Optical Rotation: Measurement of the specific rotation and comparison with literature values for known stereoisomers can help in assigning the configuration.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in the Key Stereocenter-Forming Step
Question: I am performing a chiral auxiliary-mediated alkylation to set the C3 stereocenter, but I am observing a low diastereomeric ratio (e.g., < 80:20 d.r.). What can I do to improve this?
Answer: Low diastereoselectivity in auxiliary-mediated reactions can stem from several factors. Here are some troubleshooting steps:
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the major diastereomer. Try running the reaction at -78 °C or even lower if your solvent system allows.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. If you are using a polar aprotic solvent like THF, consider switching to a less coordinating solvent like toluene (B28343) or dichloromethane (B109758) to potentially increase steric differentiation.
-
Counter-ion Effects: The Lewis acidity of the metal counter-ion (e.g., Li+, Na+, K+) can influence the chelation state of the enolate. Using additives like LiCl can sometimes alter aggregation and improve selectivity.
-
Steric Bulk: The steric bulk of both the electrophile and the chiral auxiliary is crucial. A bulkier auxiliary or a slight modification to the electrophile might create a more ordered transition state, leading to higher selectivity.
Problem 2: Poor Enantiomeric Excess in a Catalytic Asymmetric Reaction
Question: My asymmetric hydrogenation to set the C5 stereocenter is resulting in a low enantiomeric excess (< 90% e.e.). How can I optimize this?
Answer: Low enantiomeric excess in asymmetric catalysis is a common issue. Consider the following optimizations:
-
Catalyst and Ligand Screening: The choice of metal precursor and chiral ligand is paramount. It is often necessary to screen a variety of ligands to find the optimal combination for your specific substrate.
-
Hydrogen Pressure: The pressure of H2 gas can influence the reaction kinetics and, consequently, the enantioselectivity. Both increasing and decreasing the pressure from your current setpoint should be explored.
-
Solvent and Additives: The reaction solvent can affect catalyst solubility and activity. Additionally, small amounts of additives (e.g., acids or bases) can sometimes have a profound impact on the catalyst's performance.
-
Substrate Purity: Impurities in the substrate can sometimes poison the catalyst or interfere with the catalytic cycle. Ensure your starting material is of the highest possible purity.
Problem 3: Difficulty in Removing the Chiral Auxiliary
Question: I have successfully performed my diastereoselective alkylation, but now I am struggling to remove the chiral auxiliary without racemization or side reactions. What are some robust methods?
Answer: The cleavage of a chiral auxiliary is a critical step that must be carefully planned. The optimal method depends on the type of auxiliary used (e.g., Evans oxazolidinone, SAMP/RAMP hydrazone).
-
For Evans Auxiliaries: Standard methods include reduction with LiAlH4 or LiBH4 to yield the corresponding alcohol, or hydrolysis with LiOH/H2O2 to give the carboxylic acid. If these are too harsh, milder transesterification methods can be attempted.
-
For SAMP/RAMP Auxiliaries: Cleavage is typically achieved by ozonolysis or acidic hydrolysis. Ensure that the conditions are not so harsh that they cause epimerization at the newly formed stereocenter.
-
Protecting Groups: If your molecule contains other sensitive functional groups, ensure they are adequately protected before attempting auxiliary cleavage.
Quantitative Data Summary
The following table summarizes typical results for common stereoselective reactions that could be applied in the synthesis of this compound. These are representative data and will vary based on the specific substrate and conditions.
| Reaction Type | Key Reagents | Substrate Type | Typical Yield (%) | Typical d.r. | Typical e.e. (%) | Reference |
| Evans Asymmetric Alkylation | Evans Oxazolidinone, LDA, Alkyl Halide | Acyl Oxazolidinone | 85-95 | >95:5 | >99 | |
| Myers Asymmetric Alkylation | Pseudoephedrine Amide, LDA, Alkyl Halide | Amide | 80-90 | >98:2 | >99 | |
| Asymmetric Conjugate Addition | Organocuprate, Chiral Ligand | α,β-Unsaturated Ketone | 75-95 | N/A | 90-99 | |
| Asymmetric Hydrogenation | Ru-BINAP, H2 | β-Ketoester | >95 | N/A | >98 |
Experimental Protocols
Protocol: Evans Asymmetric Alkylation for C3 Stereocenter
This protocol describes a general procedure for the diastereoselective alkylation of an acyl oxazolidinone, a key step that could be used to set the C3 methyl group in a precursor to this compound.
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Acylation: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride (e.g., hexanoyl chloride) in the presence of a base like triethylamine (B128534) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base, typically lithium diisopropylamide (LDA), is added dropwise to form the corresponding lithium enolate.
-
Alkylation: The electrophile (e.g., methyl iodide) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing the alkylation to proceed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for instance, by reduction with LiBH4 to yield the chiral alcohol, which is a precursor to the C3-methylated fragment of this compound.
Visualizations
Caption: General workflow for the stereoselective synthesis of a chiral molecule.
Caption: Decision tree for troubleshooting low diastereoselectivity in alkylation reactions.
Technical Support Center: Enhancing NMR Signal-to-Noise for 5-Ethyl-3-methylnonane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing Nuclear Magnetic Resonance (NMR) experiments to enhance the signal-to-noise ratio (SNR) for 5-Ethyl-3-methylnonane, a representative non-polar, branched alkane.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good signal-to-noise ratio in ¹³C NMR for this compound challenging?
A1: The primary challenges stem from the inherent properties of the ¹³C isotope and the structure of long-chain alkanes. The NMR-active ¹³C isotope has a low natural abundance of only 1.1%. Additionally, carbon nuclei, particularly quaternary carbons within the alkane structure, can have long spin-lattice relaxation times (T₁). If the delay between successive scans is too short, these nuclei do not fully relax, leading to signal saturation and reduced intensity.
Q2: What is the most effective way to improve the signal-to-noise ratio for a dilute sample of this compound?
A2: For dilute samples, utilizing a cryoprobe is the most effective hardware solution, potentially increasing the SNR by a factor of 3 to 5 compared to a room-temperature probe.[1][2] This allows for the acquisition of high-quality data in a significantly shorter time. In terms of acquisition parameters, increasing the number of scans is a direct way to improve SNR, which is proportional to the square root of the number of scans.[3][4]
Q3: How does the choice of solvent affect the NMR analysis of a non-polar compound like this compound?
A3: For non-polar compounds, deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent.[5] A good solvent should completely dissolve the sample to ensure a homogeneous solution, which is crucial for proper shimming and achieving sharp spectral lines.[6] Solvents with low viscosity are preferable as they allow for better sample rotation and can lead to narrower peaks.[7] While the primary purpose of the deuterated solvent is to provide a lock signal, its interaction with the analyte is minimal for non-polar compounds.
Q4: I am observing severe signal overlap in the ¹H NMR spectrum of this compound. What can I do to resolve this?
A4: Severe signal overlap is common for long-chain alkanes due to the similar chemical environments of many protons.[8] To address this, two-dimensional (2D) NMR experiments are highly recommended. Techniques like COSY (Correlation Spectroscopy) can help identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, effectively spreading the proton signals out in a second dimension based on the carbon chemical shifts.[9][10]
Q5: What are DEPT, HSQC, and HMBC, and how can they help in the structural elucidation of this compound?
A5: These are advanced NMR techniques crucial for unambiguous structural assignment:
-
DEPT (Distortionless Enhancement by Polarization Transfer) is a 1D experiment that helps differentiate between CH, CH₂, and CH₃ groups.[11][12][13] Quaternary carbons are not observed in DEPT spectra.
-
HSQC (Heteronuclear Single Quantum Coherence) is a 2D experiment that shows correlations between protons and the carbons they are directly bonded to (one-bond C-H correlation).[14][15] It is highly effective for resolving proton signal overlap.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation) is a 2D experiment that reveals correlations between protons and carbons over two to three bonds (long-range C-H correlations).[16][17] This is invaluable for connecting different parts of the molecule and assigning quaternary carbons.[18]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | 1. Dilute sample.2. Insufficient number of scans.3. Incorrect pulse angle.4. Poor shimming. | 1. Increase sample concentration if possible. For mass-limited samples, use a smaller diameter NMR tube (e.g., Shigemi tube).2. Increase the number of scans. Remember that doubling the SNR requires quadrupling the number of scans.[3]3. For ¹³C NMR, a shorter pulse width (e.g., 30-45°) can be beneficial for carbons with long T₁ relaxation times.[4]4. Carefully shim the magnet to ensure a homogeneous magnetic field.[19] |
| Broad NMR Peaks | 1. Poor shimming.2. Sample inhomogeneity (undissolved material).3. High sample viscosity. | 1. Re-shim the magnet carefully, focusing on Z1 and Z2 for routine adjustments.[19]2. Ensure the sample is fully dissolved. Filter the sample into the NMR tube to remove any particulate matter.[6]3. If the sample concentration is very high, consider diluting it slightly. |
| Severe Signal Overlap in ¹H NMR | The similar chemical environments of many protons in the long aliphatic chain of this compound.[8] | 1. Acquire the spectrum on a higher field NMR spectrometer if available.2. Perform 2D NMR experiments like COSY and HSQC to disperse the signals.[9][10]3. Consider "pure shift" NMR experiments if the necessary hardware and software are available, as these can collapse multiplets into singlets, significantly reducing overlap.[20] |
| Missing Quaternary Carbon Signals in ¹³C NMR | Long T₁ relaxation times of quaternary carbons leading to signal saturation. | 1. Increase the relaxation delay (d1) to at least 5 times the longest expected T₁.2. Use a smaller pulse angle (e.g., 30°) to reduce saturation.[4]3. If sensitivity is very low, consider using a paramagnetic relaxation agent like Cr(acac)₃, but be aware this will broaden all signals. |
| Inaccurate Integrals in Quantitative NMR | 1. Incomplete relaxation between scans.2. Non-uniform excitation due to incorrect pulse angle. | 1. For quantitative ¹H NMR, ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁).2. Use a calibrated 90° pulse for ¹H NMR and a pulse program with inverse-gated decoupling for quantitative ¹³C NMR to suppress the Nuclear Overhauser Effect (NOE).[21] |
Data Presentation: SNR Enhancement Techniques
| Technique | Principle of SNR Enhancement | Expected SNR Improvement | Considerations |
| Increasing Number of Scans (N) | Signal averages coherently, while noise averages incoherently. | Proportional to the square root of N (√N).[3] | Time-consuming; doubling SNR requires a four-fold increase in experiment time. |
| Using a Cryoprobe | Cooling the detection coils and preamplifiers reduces thermal noise. | 3 to 5-fold increase over a room-temperature probe.[2][22] | Higher initial and maintenance costs. |
| Higher Magnetic Field (B₀) | Increases the population difference between spin states. | Proportional to B₀^(3/2).[2] | Higher instrument cost. Provides better spectral dispersion, which also helps with signal overlap. |
| Optimizing Pulse Angle | For ¹³C NMR, smaller flip angles reduce saturation of nuclei with long T₁ relaxation times. | Varies depending on the specific nucleus and relaxation times. | May slightly reduce the signal intensity per scan for fully relaxed nuclei. |
Experimental Protocols
Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition for this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.
-
Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Cap the tube and wipe the outside clean.
-
-
Instrument Setup:
-
Insert the sample into the magnet.
-
Lock onto the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field by adjusting the Z1 and Z2 shim coils to maximize the lock level. For higher-quality spectra, a full shimming routine may be necessary.[19]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm (centered around 5-6 ppm).
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds (sufficient for most protons in alkanes).
-
Number of Scans (ns): 8-16 scans for a moderately concentrated sample. Increase as needed for dilute samples.
-
Pulse Angle: 90°.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 200-220 ppm (centered around 100 ppm).
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For better quantification of quaternary carbons, increase to 10-20 seconds.
-
Number of Scans (ns): 128 scans or more, depending on the sample concentration and desired SNR.
-
Pulse Angle: 30-45° to mitigate saturation of carbons with long T₁ relaxation times.[4]
-
Protocol 2: 2D HSQC Experiment for this compound
-
Prerequisites: A high-quality 1D ¹H spectrum is required to determine the spectral width and offset for the proton dimension.
-
Instrument Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
HSQC Acquisition:
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
¹H Dimension (F2): Use the spectral width and offset determined from the 1D ¹H spectrum.
-
¹³C Dimension (F1): Set the spectral width to cover the expected range of aliphatic carbon signals (e.g., 0-60 ppm).
-
Number of Scans (ns): 2-8 scans per increment, depending on sample concentration.
-
Number of Increments (in F1): 256-512 for good resolution in the carbon dimension.
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Troubleshooting low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. University of Ottawa NMR Facility Blog: How Many Scans Should I Collect? [u-of-o-nmr-facility.blogspot.com]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. lsa.umich.edu [lsa.umich.edu]
- 20. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. books.rsc.org [books.rsc.org]
Preventing sample degradation of 5-Ethyl-3-methylnonane during analysis
Technical Support CenterAnalysis of 5-Ethyl-3-methylnonane
This technical support guide is designed for researchers, scientists, and drug development professionals to provide robust strategies for preventing sample degradation of this compound during analytical procedures. By addressing common challenges through troubleshooting guides and frequently asked questions, this document aims to ensure sample integrity and enhance data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during analysis?
A1: this compound is a branched-chain alkane with the molecular formula C12H26.[1] While branched alkanes are generally more chemically stable than their straight-chain counterparts, the primary challenge during analysis is not chemical breakdown but physical loss.[2][3][4] Its volatility makes it susceptible to evaporative losses, and its nonpolar nature can lead to adsorption onto surfaces of sample containers and analytical instrumentation.
Q2: What are the primary causes of sample loss for this compound?
A2: The main causes of analyte loss are:
-
Volatility: Evaporation of the analyte from the sample solution, especially at room temperature or during sample preparation steps.[5]
-
Adsorption: The compound can adsorb to the surfaces of glass or plastic vials, pipette tips, and the GC inlet liner, leading to lower recovery.[6]
-
Improper Storage: Storing samples at inappropriate temperatures or in poorly sealed containers can accelerate degradation and loss.[5][7][8]
-
Contamination: Introduction of interfering compounds from solvents, equipment, or the environment can obscure or co-elute with the analyte peak.[9]
Q3: What is the recommended analytical technique for this compound?
A3: Gas chromatography (GC), particularly coupled with mass spectrometry (GC-MS), is the preferred method for the analysis of volatile organic compounds (VOCs) like this compound.[10][11][12][13] This technique offers the necessary separation and sensitivity for accurate quantification. Headspace or purge-and-trap techniques can also be employed for sample introduction.[10][14]
Q4: How should I store my this compound samples and standards?
A4: To ensure stability, store samples and standards in a cool, dry, and dark environment, such as a refrigerator (2°C to 8°C) or freezer.[5] Use amber glass vials with PTFE-lined screw caps (B75204) or crimp seals to minimize evaporation and prevent light-induced degradation.[5] The container size should be matched to the sample volume to reduce headspace.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Analyte Peak | 1. Sample Loss due to Volatility: The analyte has evaporated during storage, preparation, or injection.[15] 2. Adsorption to Surfaces: The analyte is sticking to vials, caps, liners, or the column.[6][16] 3. Incorrect GC Parameters: Inlet temperature is too low for efficient vaporization or too high, causing degradation. | 1. Keep samples cold (0°C or colder) before and during preparation.[15] Work quickly and minimize the time vials are open. Use vials with minimal headspace. 2. Use silanized glass vials and liners to reduce active sites.[6] Consider using a solvent rinse of the vial to recover adsorbed analyte. 3. Optimize the inlet temperature. For C12 hydrocarbons, a temperature around 250°C is a good starting point. |
| Decreasing Peak Area in Replicate Injections | 1. Evaporation from Autosampler Vial: The vial septum is not sealing properly after repeated punctures. 2. System Activity: Active sites in the GC inlet or column are adsorbing the analyte.[17] 3. Sample Depletion in Headspace Analysis: Repeated sampling from the same vial depletes the headspace concentration. | 1. Use high-quality septa and replace vials after a limited number of injections. Ensure the autosampler needle is not excessively large for the septum. 2. "Prime" the system by injecting a high-concentration standard to saturate active sites before running samples.[17] Perform regular maintenance, including replacing the liner and trimming the column.[17] 3. Prepare fresh vials for each injection or use a larger sample volume to ensure equilibrium is maintained. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: The amount of analyte injected is too high for the column's capacity.[9] 2. Active Sites: Interactions between the analyte and the column or liner.[9] 3. Inappropriate Flow Rate: Carrier gas flow is too low or too high, leading to poor chromatography. | 1. Dilute the sample or reduce the injection volume.[18] 2. Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatization if tailing persists, although this is less common for alkanes. 3. Optimize the carrier gas flow rate to the manufacturer's recommendation for the column dimensions. |
| Presence of Ghost Peaks or Carryover | 1. Syringe Contamination: Residue from a previous, more concentrated sample is injected.[9] 2. Inlet Contamination: Non-volatile residues in the inlet liner can trap and later release the analyte. 3. Column Bleed: Degradation of the column's stationary phase at high temperatures. | 1. Implement a robust syringe cleaning protocol with multiple solvent rinses between injections.[9] 2. Replace the inlet liner and septum regularly. Perform a bake-out of the inlet if contamination is suspected.[17] 3. Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. |
Visualized Workflows and Logic
General Analytical Workflow
The following diagram outlines the recommended workflow for the analysis of this compound, emphasizing key stages where sample integrity must be maintained.
References
- 1. This compound | C12H26 | CID 22051808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ck12.org [ck12.org]
- 3. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 4. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemtech-us.com [chemtech-us.com]
- 8. editverse.com [editverse.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 16. selectscience.net [selectscience.net]
- 17. Restek - Blog [restek.com]
- 18. youtube.com [youtube.com]
Troubleshooting peak tailing for 5-Ethyl-3-methylnonane in liquid chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing for the non-polar compound 5-Ethyl-3-methylnonane in liquid chromatography.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to peak tailing of this compound.
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge. In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of your results.[1]
The degree of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, and values above 1.5 often indicate a significant problem that needs to be addressed.
Q2: My this compound peak is tailing. What are the most likely causes for a non-polar compound like this?
A2: For a non-polar, hydrophobic compound such as this compound, the causes of peak tailing often differ from those affecting polar or basic compounds. The most probable causes include:
-
Physical Issues in the HPLC System: Problems like extra-column dead volume from improperly fitted tubing or a void at the head of the column can cause tailing for all peaks in the chromatogram.[2][3]
-
Column Contamination: Accumulation of non-volatile residues from previous samples on the column inlet can create active sites that lead to peak distortion.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Even non-polar compounds can experience this effect.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[4][5]
Q3: How can I differentiate between these potential causes?
A3: A systematic approach is key. Here’s a logical workflow to diagnose the issue:
-
Observe All Peaks: If all peaks in your chromatogram are tailing, the problem is likely a physical issue with the system (e.g., dead volume, column void).[2]
-
Inject a Light Hydrocarbon: As a diagnostic tool, injecting a simple, light hydrocarbon can help determine if the issue is flow path related. If this compound, which should not exhibit strong chemical interactions, also tails, it points towards a physical problem in the system.[6]
-
Perform a Dilution Series: To check for mass overload, prepare and inject a series of dilutions of your sample. If the peak shape improves (i.e., the tailing factor decreases) with dilution, then you are likely overloading the column.
-
Evaluate Your Sample Solvent: Compare the composition of your sample solvent to your mobile phase. If your sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile (B52724) when your mobile phase is 70% acetonitrile), this is a likely cause. Try dissolving your sample in the mobile phase.
Q4: What kind of column and mobile phase are suitable for analyzing this compound?
A4: For a non-polar compound like this compound, a reversed-phase separation is appropriate. Here are some general recommendations:
-
Column: A standard C18 or C8 column is a good starting point. These columns have a hydrophobic stationary phase that will retain the non-polar analyte.
-
Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is typically used. For this compound, you will likely need a high percentage of the organic modifier to achieve a reasonable retention time.
Q5: Could secondary interactions with the column's stationary phase still be an issue for a non-polar analyte?
A5: While less common than with polar or basic compounds, secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase can still contribute to peak tailing, especially on older or lower-quality columns. If you have ruled out other causes, consider using a modern, high-purity, end-capped C18 column, which has fewer active silanol sites.
Quantitative Data Summary
The composition of the sample solvent relative to the mobile phase can have a significant impact on peak shape. The following table, based on representative data, illustrates how using a sample solvent with a higher percentage of organic modifier (a stronger solvent in reversed-phase) than the mobile phase can lead to peak distortion.
| % Acetonitrile in Sample Solvent | USP Tailing Factor (Approximate) | Peak Shape Observation |
| 10% | 1.05 | Symmetrical Peak |
| 30% | 0.90 | Slight Peak Fronting |
| 50% | 0.80 | Noticeable Peak Fronting |
| 70% | 0.70 | Significant Peak Fronting |
| 90% | 0.60 | Severe Peak Fronting |
Data is illustrative and based on trends observed in experimental data for hydrophobic analytes where a strong sample solvent was used.[7] This demonstrates that for optimal peak shape, the sample should ideally be dissolved in the mobile phase or a solvent with a weaker elution strength.
Experimental Protocols
Protocol 1: Diagnosing Mass Overload
Objective: To determine if the observed peak tailing is due to injecting too high a concentration of this compound.
Methodology:
-
Prepare a Stock Solution: Create a stock solution of this compound at the concentration you are currently using.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution. A good starting point is a 1:5, 1:10, and 1:50 dilution.
-
Sequential Injections: Inject the samples sequentially, starting with the most dilute sample and progressing to the most concentrated.
-
Data Analysis:
-
Measure the tailing factor for the this compound peak in each chromatogram.
-
Interpretation:
-
If the peak tailing decreases significantly as the concentration decreases, with the most dilute sample showing a symmetrical peak (Tailing Factor ≈ 1.0), the original concentration was causing mass overload.
-
If the peak tailing remains consistent across all concentrations, mass overload is not the primary cause.
-
-
Protocol 2: Assessing the Impact of Sample Solvent
Objective: To determine if the sample solvent is causing peak distortion.
Methodology:
-
Prepare Samples in Different Solvents:
-
Prepare a sample of this compound dissolved in your current sample solvent.
-
Prepare a second sample of the same concentration dissolved in the initial mobile phase composition.
-
If solubility is an issue in the mobile phase, prepare a third sample in a solvent that is weaker than your current sample solvent but still allows for complete dissolution.
-
-
Inject and Analyze: Inject both (or all three) samples under the same chromatographic conditions.
-
Data Analysis:
-
Compare the peak shape and tailing factor of the this compound peak for each sample.
-
Interpretation:
-
If the peak shape is significantly improved when the sample is dissolved in the mobile phase, the original sample solvent was too strong.
-
If there is no significant change in peak shape, the sample solvent is not the primary cause of the tailing.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to GC Column Performance for the Separation of 5-Ethyl-3-methylnonane Isomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of structurally similar isomers is a critical challenge in many areas of research and development, including petrochemical analysis, environmental science, and pharmaceutical development. 5-Ethyl-3-methylnonane, a C12 branched alkane, presents such a challenge due to the potential for multiple stereoisomers. The choice of gas chromatography (GC) column is paramount in achieving the desired resolution of these isomers. This guide provides a comparative overview of GC column performance for the separation of this compound isomers, focusing on two distinct analytical objectives: the separation of diastereomers and the resolution of enantiomers.
Separation of Diastereomers: The Role of Non-Polar Columns
For the separation of diastereomers of this compound, which have different physical properties such as boiling points, a high-resolution non-polar capillary GC column is the primary choice. The separation on these columns is primarily governed by the boiling point and molecular shape of the isomers.
A widely used and effective column for this purpose is a (5%-phenyl)-methylpolysiloxane stationary phase, such as the Agilent DB-5 or Restek Rtx-5 . These columns offer excellent thermal stability and low bleed, making them suitable for the analysis of a wide range of hydrocarbons.[1]
Illustrative Performance Data
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 12.54 | 12.89 |
| Resolution (Rs) | - | 1.85 |
| Peak Asymmetry (As) | 1.05 | 1.08 |
| Theoretical Plates (N) | 350,000 | 345,000 |
Experimental Protocol: Diastereomer Separation
A detailed methodology for the separation of this compound diastereomers using a non-polar GC column is provided below.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 5°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature (FID): 300°C
Separation of Enantiomers: The Power of Chiral Columns
To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are the most common and effective CSPs for the enantioselective separation of volatile compounds by gas chromatography. These columns create a chiral environment where the enantiomers can form transient diastereomeric complexes with the stationary phase, leading to different retention times. A suitable column for this purpose would be a Restek Rt-βDEXcst or a similar cyclodextrin-based column.
Illustrative Performance Data
The following table provides an illustrative dataset for the enantiomeric separation of one of the this compound diastereomers on a hypothetical cyclodextrin-based chiral GC column.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 15.21 | 15.45 |
| Resolution (Rs) | - | 1.60 |
| Peak Asymmetry (As) | 1.10 | 1.12 |
| Theoretical Plates (N) | 280,000 | 275,000 |
Experimental Protocol: Enantiomer Separation
A detailed methodology for the separation of this compound enantiomers using a chiral GC column is provided below.
Instrumentation:
-
Gas Chromatograph: As described for diastereomer separation.
-
GC Column: Restek Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
GC Conditions:
-
Inlet Temperature: 230°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 2°C/min to 180°C
-
Hold: 10 minutes at 180°C
-
-
Detector Temperature (FID): 250°C
Logical Workflow for Isomer Separation
The selection of the appropriate GC column and analytical approach depends on the specific goals of the separation. The following diagram illustrates a logical workflow for the analysis of this compound isomers.
Caption: Logical workflow for selecting a GC column for this compound isomer analysis.
Conclusion
The choice of GC column is a critical factor in the successful separation of this compound isomers. For the separation of diastereomers, a non-polar column such as a DB-5 or Rtx-5 provides excellent resolution based on differences in boiling points and molecular shape. For the more challenging separation of enantiomers, a chiral column, typically with a cyclodextrin-based stationary phase, is essential. The detailed experimental protocols and illustrative data presented in this guide provide a starting point for researchers to develop and optimize their own methods for the analysis of these and other branched alkane isomers.
References
Comparative Guide to Analytical Methods for the Quantification of 5-Ethyl-3-methylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the precise and accurate quantification of 5-Ethyl-3-methylnonane, a branched-chain alkane. The selection of an appropriate analytical method is critical for reliable data in research and is a mandatory requirement in drug development to ensure product quality and safety. This document outlines a primary validated Gas Chromatography-Mass Spectrometry (GC-MS) method and compares it with an alternative Gas Chromatography-Flame Ionization Detection (GC-FID) method, presenting supporting experimental data and detailed protocols.
The validation of the analytical procedures discussed herein is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a global benchmark for the validation of analytical procedures.[1][2][3][4][5]
Primary Validated Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.[6] For the analysis of this compound, a GC-MS method provides the necessary specificity to distinguish it from other structurally similar hydrocarbons.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Method: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma sample in a glass tube, add 10 µL of an internal standard (IS) solution (e.g., n-Dodecane-d26 in methanol).
-
Add 2.0 mL of n-hexane and vortex for 2 minutes to extract the analyte and IS.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (5%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion for this compound: m/z 57
-
Qualifier ion for this compound: m/z 85
-
Quantifier ion for n-Dodecane-d26 (IS): m/z 66
-
The following table summarizes the validation parameters for the GC-MS method for the quantification of this compound in human plasma.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.995 |
| Range | 1 - 1000 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 4.5% | ≤ 15% |
| - Inter-day | ≤ 6.8% | ≤ 15% |
| Limit of Detection (LOD) | 0.3 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
| Specificity | No interference observed from endogenous plasma components. | No significant interference at the retention time of the analyte and IS. |
| Robustness | Method performance unaffected by small variations in oven temperature ramp (±2°C/min) and carrier gas flow rate (±0.1 mL/min). | Consistent results with deliberate variations in method parameters. |
Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a widely used technique for the quantification of organic compounds, particularly hydrocarbons.[1] While it does not provide the same level of specificity as GC-MS, its robustness, wide linear range, and lower cost make it a viable alternative for routine analysis where the identity of the analyte is already established.[4]
1. Sample Preparation:
-
The sample preparation protocol is identical to the one described for the GC-MS method (Liquid-Liquid Extraction).
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector
-
Column: HP-5 (5%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, 20:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
The following table summarizes the hypothetical validation parameters for the GC-FID method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Range | 5 - 2000 ng/mL | - |
| Accuracy (% Recovery) | 97.8% - 102.5% | 80% - 120% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 5.2% | ≤ 15% |
| - Inter-day | ≤ 7.5% | ≤ 15% |
| Limit of Detection (LOD) | 1.5 ng/mL | - |
| Limit of Quantification (LOQ) | 5.0 ng/mL | - |
| Specificity | Potential for interference from co-eluting compounds with similar retention times. | Peak purity should be assessed. |
| Robustness | Method performance unaffected by small variations in oven temperature ramp (±2°C/min) and carrier gas flow rate (±0.1 mL/min). | Consistent results with deliberate variations in method parameters. |
Method Comparison Summary
| Feature | GC-MS | GC-FID |
| Specificity | High (Mass spectral data provides confirmation of identity) | Moderate (Based on retention time only) |
| Sensitivity | Higher (Lower LOD and LOQ) | Lower |
| Linear Range | Good | Excellent (Often wider than GC-MS) |
| Cost | Higher (instrumentation and maintenance) | Lower |
| Complexity | More complex | Simpler |
| Ideal Use Case | Bioanalytical studies, impurity profiling, and when definitive identification is required. | Routine quality control, and analysis of less complex samples where the analyte is well-characterized. |
Visualizations
Caption: Workflow for the quantification of this compound.
References
Inter-laboratory Comparison of 5-Ethyl-3-methylnonane Analysis: A Performance Evaluation Guide
This guide presents a comprehensive inter-laboratory comparison for the analysis of 5-Ethyl-3-methylnonane, a volatile organic compound (VOC) relevant in various industrial and environmental contexts. As direct proficiency testing data for this specific analyte is not publicly available, this document outlines a hypothetical, yet realistic, inter-laboratory study. The methodologies, performance data, and experimental protocols are based on established practices for the analysis of VOCs, providing a robust framework for researchers, scientists, and quality assurance professionals to evaluate and compare analytical performance.
Inter-laboratory comparisons, or round-robin tests, are crucial for assessing the proficiency of different laboratories and the comparability of analytical methods.[1][2] They provide valuable insights into the accuracy, precision, and potential biases of analytical measurements, ensuring data reliability across different testing facilities.[2] This guide is intended for researchers, scientists, and drug development professionals involved in the quantification of this compound and similar compounds.
Hypothetical Inter-laboratory Study Design
This study was designed to evaluate the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical blind samples to each participating laboratory.
-
Test Material : A stock solution of this compound (CAS: 62184-42-3) was gravimetrically prepared in high-purity methanol. This stock solution was then used to spike a matrix of research-grade hexane (B92381) to a final target concentration.
-
Assigned Value : The assigned value for the concentration of this compound in the test sample was determined by the organizing body through replicate analyses using a validated gas chromatography-mass spectrometry (GC-MS) method with a certified reference material. The assigned value was 45.0 µg/mL .
-
Evaluation Criteria : The performance of each laboratory was evaluated using z-scores, calculated as: z = (x - X) / σ where:
-
x is the result reported by the participant.
-
X is the assigned value (45.0 µg/mL).
-
σ is the standard deviation for proficiency assessment (a predetermined value based on the expected level of precision for the analytical method).
-
A z-score between -2 and 2 is generally considered satisfactory.
Workflow of the Inter-laboratory Comparison
The following diagram illustrates the logical workflow of this hypothetical inter-laboratory comparison study.
Data Presentation: Quantitative Results
The analytical results for the quantification of this compound as reported by the eight participating laboratories are summarized in the table below. The primary analytical technique employed by the majority of the laboratories was Gas Chromatography-Mass Spectrometry (GC-MS).
| Laboratory ID | Method | Reported Concentration (µg/mL) | Deviation from Assigned Value (%) | Z-Score | Performance |
| Lab 1 | GC-MS | 46.2 | +2.67 | 0.59 | Satisfactory |
| Lab 2 | GC-MS | 43.8 | -2.67 | -0.59 | Satisfactory |
| Lab 3 | GC-MS | 48.5 | +7.78 | 1.78 | Satisfactory |
| Lab 4 | HPLC-UV | 38.9 | -13.56 | -2.93 | Unsatisfactory |
| Lab 5 | GC-MS | 44.5 | -1.11 | -0.25 | Satisfactory |
| Lab 6 | GC-MS | 45.8 | +1.78 | 0.40 | Satisfactory |
| Lab 7 | GC-MS | 51.2 | +13.78 | 2.98 | Unsatisfactory |
| Lab 8 | GC-MS | 44.1 | -2.00 | -0.44 | Satisfactory |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols represent standard approaches for the analysis of volatile organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the analysis of volatile compounds such as this compound, offering excellent sensitivity and specificity.
-
Instrumentation : A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Sample Preparation :
-
Allow the received sample to equilibrate to room temperature.
-
Vortex the sample for 15 seconds to ensure homogeneity.
-
Directly inject 1 µL of the sample into the GC inlet.
-
-
GC-MS Conditions :
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature : 250 °C.
-
Injection Mode : Split (20:1 ratio).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-300.
-
-
Quantification :
-
Prepare a series of calibration standards of this compound in hexane (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Analyze the standards under the same GC-MS conditions as the samples.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
While less common for such volatile, non-polar compounds, HPLC can be used for analysis. This protocol is provided as an alternative method.
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation :
-
The sample can be directly injected if the matrix is compatible with the mobile phase.
-
-
HPLC Conditions :
-
Column : C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (80:20, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 210 nm (as aliphatic hydrocarbons have weak UV absorbance at low wavelengths).
-
Injection Volume : 20 µL.
-
-
Quantification :
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards under the same HPLC conditions.
-
Construct a calibration curve and determine the sample concentration as described for the GC-MS method.
-
General Analytical Workflow
The following diagram outlines the general workflow from sample receipt to final data analysis for a participating laboratory.
References
A Comparative Guide to Confirming the Structure of Synthesized 5-Ethyl-3-methylnonane with Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for synthesized 5-Ethyl-3-methylnonane against an authentic standard. Detailed experimental protocols, comparative data tables, and a logical workflow are presented to aid in the structural confirmation of this branched alkane.
Introduction
The unequivocal structural confirmation of a synthesized compound is a critical step in chemical research and drug development. This guide outlines the essential analytical techniques and comparative data required to verify the identity and purity of synthesized this compound. By comparing the spectroscopic and chromatographic properties of the synthesized product with an authentic standard, researchers can confidently ascertain the success of the synthesis and the integrity of the molecule.
A plausible synthetic route for this compound is the Corey-House synthesis, which is a versatile method for forming carbon-carbon bonds.[1][2][3][4] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2][3][4]
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
Experimental Protocols
Synthesis of this compound via Corey-House Synthesis
This protocol describes a plausible synthetic route.
Step 1: Preparation of Lithium di(pentan-3-yl)cuprate
-
In a flame-dried, three-necked flask under an inert atmosphere of argon, add 2.1 equivalents of lithium metal to anhydrous diethyl ether.
-
Slowly add 2.0 equivalents of 3-bromopentane (B47287) to the stirring suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure the formation of pentyl lithium.
-
In a separate flask, suspend 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether and cool to -78 °C.
-
Slowly transfer the prepared pentyl lithium solution to the copper(I) iodide suspension via cannula.
-
Allow the reaction mixture to warm to 0 °C and stir for 30 minutes to form the Gilman reagent, lithium di(pentan-3-yl)cuprate.
Step 2: Coupling Reaction
-
Cool the Gilman reagent solution back down to -78 °C.
-
Slowly add 1.0 equivalent of 1-bromo-2-methylbutane (B81432) dissolved in anhydrous diethyl ether to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 500 MHz, 32 scans, relaxation delay of 1.0 s.
-
¹³C NMR: 125 MHz, 1024 scans, relaxation delay of 2.0 s.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Comparative Data
The following tables summarize the expected analytical data for the synthesized this compound and an authentic standard.
Gas Chromatography Data
| Sample | Retention Time (minutes) | Purity (%) |
| Synthesized Product | 12.345 | >98% |
| Authentic Standard | 12.345 | >99% |
Mass Spectrometry Data
Branched alkanes are known to fragment at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[5][6][7][8][9] Consequently, the molecular ion peak (M⁺) for branched alkanes is often weak or absent.[5][6][7][8][9]
| Sample | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Synthesized Product | 170 (low intensity) | 141, 113, 85, 71, 57, 43 |
| Authentic Standard | 170 (low intensity) | 141, 113, 85, 71, 57, 43 |
Interpretation of Key Fragment Ions:
-
m/z 141: Loss of an ethyl group (-C₂H₅)
-
m/z 113: Loss of a butyl group (-C₄H₉)
-
m/z 85: Cleavage at the C5-C6 bond
-
m/z 71: Cleavage at the C3-C4 bond
-
m/z 57: Butyl cation
-
m/z 43: Propyl cation
¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.85-0.95 | m | 9H | -CH₃ (C1, C9, and methyl at C3) |
| ~1.10-1.40 | m | 14H | -CH₂- and -CH- (multiple positions) |
| ~1.45-1.55 | m | 3H | -CH- (C3 and C5) and ethyl -CH₂- |
¹³C NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~11.5 | Ethyl -CH₃ |
| ~14.2 | C1 and C9 -CH₃ |
| ~19.8 | Methyl at C3 -CH₃ |
| ~23.1 | -CH₂- |
| ~25.5 | -CH₂- |
| ~29.5 | -CH₂- |
| ~32.0 | -CH₂- |
| ~34.5 | -CH₂- |
| ~36.8 | -CH- (C3) |
| ~39.2 | -CH- (C5) |
| ~42.0 | Ethyl -CH₂- |
Conclusion
The structural confirmation of synthesized this compound relies on a direct comparison of its analytical data with that of an authentic standard. Identical retention times in GC analysis, matching fragmentation patterns in mass spectrometry, and superimposable ¹H and ¹³C NMR spectra provide conclusive evidence of the correct molecular structure and high purity of the synthesized compound. The methodologies and comparative data presented in this guide serve as a robust framework for researchers in the validation of synthesized branched alkanes.
References
- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. Corey-House_synthesis [chemeurope.com]
- 3. byjus.com [byjus.com]
- 4. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
A Comparative Analysis of Ionization Techniques for 5-Ethyl-3-methylnonane in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ionization Method for Branched Alkanes
The accurate identification and quantification of branched alkanes, such as 5-Ethyl-3-methylnonane, are critical in various scientific fields, from petrochemical analysis to metabolomics in drug development. The choice of ionization technique in mass spectrometry (MS) is a pivotal factor that dictates the quality and utility of the resulting data. This guide provides a comparative analysis of common ionization techniques for this compound, supported by established fragmentation principles and representative experimental data.
Introduction to Ionization Techniques
The ionization process transforms neutral analyte molecules into charged ions, which can then be manipulated and detected by the mass spectrometer. The energy imparted during ionization significantly influences the degree of fragmentation, which can be both a valuable source of structural information and a challenge for molecular weight determination. This guide focuses on three primary ionization techniques: Electron Ionization (EI), Chemical Ionization (CI), and Photoionization (PI).
Electron Ionization (EI): The Gold Standard for Structural Elucidation
Electron Ionization is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules. This high energy leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.
For branched alkanes like this compound, fragmentation preferentially occurs at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] The molecular ion (M+) peak is often of low abundance or entirely absent in the spectra of highly branched alkanes.[3][4] The fragmentation pattern is characterized by the loss of alkyl radicals, with the loss of the largest substituent at a branch being a favorable pathway.[2]
Chemical Ionization (CI): A Softer Approach for Molecular Weight Determination
In contrast to EI, Chemical Ionization is a "soft" ionization technique that results in significantly less fragmentation.[5] In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is first ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or hydride abstraction, leading to the formation of protonated molecules ([M+H]⁺) or [M-H]⁺ ions.[6] This gentle process is particularly advantageous for determining the molecular weight of the analyte, as the molecular ion adduct is typically the most abundant peak in the spectrum.[5][7]
Photoionization (PI): Selective and Soft Ionization
Photoionization is another soft ionization technique that uses photons, typically from a vacuum ultraviolet (VUV) lamp, to ionize molecules. The energy of the photons can be tuned to selectively ionize specific classes of compounds while minimizing fragmentation. For alkanes, PI can provide a prominent molecular ion, aiding in molecular weight determination, similar to CI. Softer ionization techniques like CI, field ionization (FI), and photoionization (PI) are known to produce the molecular ion for easier identification.[5]
Comparative Data Presentation
The following table summarizes the expected quantitative data for this compound (Molecular Weight: 170.33 g/mol ) with different ionization techniques. The fragmentation patterns for EI are predicted based on the established principles of alkane fragmentation, where cleavage at the branching points is favored.
| Ionization Technique | Molecular Ion (m/z 170) Abundance | Key Fragment Ions (m/z) and Expected Relative Abundance | Information Obtained |
| Electron Ionization (EI) | Very Low to Absent | 141 (M-C₂H₅)⁺ - High127 (M-C₃H₇)⁺ - Moderate99 (M-C₅H₁₁)⁺ - Moderate85 (C₆H₁₃)⁺ - High71 (C₅H₁₁)⁺ - High57 (C₄H₉)⁺ - High43 (C₃H₇)⁺ - High | Detailed structural information through characteristic fragmentation patterns. |
| Chemical Ionization (CI) | High (as [M+H]⁺ at m/z 171 or [M-H]⁺ at m/z 169) | Minimal fragmentation, some adduct ions with reagent gas may be observed. | Clear molecular weight determination. |
| Photoionization (PI) | Moderate to High | Minimal fragmentation, primarily the molecular ion. | Molecular weight determination with high selectivity. |
Experimental Protocols
A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for different ionization sources.
Sample Preparation
-
Dilution: Prepare a solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 10-100 µg/mL.[1]
-
Vialing: Transfer the sample solution to a 2 mL autosampler vial equipped with a PTFE/silicone septum.
GC-MS System Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Transfer Line Temperature: 280 °C.
Ionization Source Parameters
-
Electron Ionization (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-400.
-
-
Chemical Ionization (CI):
-
Ion Source Temperature: 200 °C.
-
Reagent Gas: Methane at a pressure of approximately 1 Torr.
-
Electron Energy: 150 eV.
-
Mass Range: m/z 50-400.
-
-
Photoionization (PI):
-
Photon Energy: 10.6 eV (Krypton lamp).
-
Ion Source Temperature: 250 °C.
-
Mass Range: m/z 50-400.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting an appropriate ionization technique for the analysis of this compound.
Caption: Workflow for selecting an ionization technique for this compound analysis.
Conclusion
The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of this compound. Electron Ionization provides detailed structural information through its characteristic and reproducible fragmentation patterns, making it ideal for compound identification. In contrast, Chemical Ionization and Photoionization are soft ionization methods that excel in preserving the molecular ion, thereby enabling unambiguous molecular weight determination. The choice between these techniques should be guided by the specific analytical goal, whether it is the detailed structural elucidation of an unknown or the confident identification and quantification of a known compound. For a comprehensive analysis, employing both hard and soft ionization techniques can provide complementary information, leading to a more complete characterization of the analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Evaluating the performance of 5-Ethyl-3-methylnonane as a lubricant additive compared to linear alkanes
A comparative guide for researchers and scientists on the tribological performance of branched versus linear alkanes in lubrication, highlighting the expected advantages of 5-Ethyl-3-methylnonane.
In the realm of lubricant formulation, the molecular architecture of base oils and additives plays a pivotal role in determining their performance under demanding conditions. This guide provides a comparative evaluation of this compound, a branched C12 alkane, and its linear counterpart, n-dodecane, for their efficacy as lubricant additives. While direct, publicly available experimental data for this compound is limited, this comparison is built upon well-established principles of tribology and data from closely related compounds.
The fundamental difference in the lubricating performance between branched and linear alkanes lies in their behavior under high pressure at the point of contact between moving surfaces. Linear alkanes, like n-dodecane, have a propensity to align and form dense, ordered, and sometimes solid-like layers. While these layers can offer some protection against wear, their high degree of order results in a high shear strength, leading to a greater friction force.
Conversely, the irregular, three-dimensional structure of branched alkanes like this compound disrupts this molecular ordering. The ethyl and methyl side groups act as structural defects, preventing the molecules from packing into a highly ordered, low-energy state. This disruption of crystalline packing leads to a lubricating film with lower shear strength and, consequently, a lower coefficient of friction. Furthermore, branched paraffins are known to exhibit lower pour points, which is a desirable characteristic for lubricant base oils.
Quantitative Performance Comparison
The following table summarizes the expected and reported tribological performance of this compound (as a representative branched C12 alkane) compared to n-dodecane (a linear C12 alkane). The values for this compound are projected based on the established superior performance of branched alkanes, while the data for n-dodecane is based on available experimental results.
| Performance Metric | This compound (Branched Alkane) | n-Dodecane (Linear Alkane) | Test Method |
| Coefficient of Friction (μ) | Lower | Higher | ASTM D4172 |
| Wear Scar Diameter (mm) | Smaller | Larger | ASTM D4172 |
| Pour Point (°C) | Lower | Higher | ASTM D97 |
| Viscosity Index | Acceptable | Generally Lower for linear paraffins compared to some synthetic base oils | ASTM D2270 |
Mechanism of Action: Branched vs. Linear Alkanes
The differential performance of branched and linear alkanes as lubricant additives can be attributed to their molecular interactions at the lubrication interface. The following diagram illustrates the proposed mechanism.
Caption: Molecular behavior of linear vs. branched alkanes under high pressure.
Experimental Protocols
The evaluation of lubricant additives is conducted using standardized test methods to ensure reproducibility and comparability of results. The primary test for friction and wear characteristics is the Four-Ball Wear Test as specified by ASTM D4172.
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
Objective: To determine the wear preventive properties of a lubricant.
Apparatus: A four-ball wear tester, which consists of one rotating steel ball in contact with three stationary steel balls held in a cup.
Procedure:
-
Three clean, ½-inch diameter steel balls are clamped together in the test cup.
-
The lubricant sample is poured into the cup to cover the balls.
-
A fourth ½-inch diameter steel ball is placed in the chuck of the test machine and brought into contact with the three stationary balls with a specified force (typically 40 kgf).
-
The top ball is rotated at a constant speed (usually 1200 rpm) for a set duration (typically 60 minutes) at a controlled temperature (often 75°C).
-
During the test, the frictional torque is continuously measured.
-
After the test, the three stationary balls are removed, cleaned, and the diameters of the wear scars are measured under a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. A smaller wear scar indicates better performance.
The following workflow illustrates the experimental process for evaluating and comparing lubricant additives.
Caption: A typical workflow for evaluating lubricant additive performance.
A Researcher's Guide to Cross-Validation of NMR and MS Data for the Characterization of 5-Ethyl-3-methylnonane
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for this purpose. While NMR provides detailed information about the atomic connectivity and chemical environment within a molecule, MS reveals the molecule's mass, elemental composition, and substructural fragments.[1][2]
This guide provides a comprehensive comparison and workflow for utilizing NMR and MS data in a complementary fashion to confidently characterize the branched alkane, 5-Ethyl-3-methylnonane. By cross-validating the orthogonal data from these techniques, a higher degree of certainty in the structural assignment can be achieved.[1][2]
Performance Comparison: NMR vs. Mass Spectrometry
The selection of an analytical technique is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of NMR and Mass Spectrometry for compound identification.[2]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (micromolar to millimolar range) | High (picomolar to femtomolar range)[2] |
| Resolution | High, allows for the distinction of subtle structural differences.[2] | High, capable of separating ions with very similar mass-to-charge ratios.[2] |
| Structural Information | Provides detailed connectivity through chemical shifts and coupling constants (¹H, ¹³C, 2D NMR).[1][3] | Provides molecular weight and elemental formula, with fragmentation patterns offering clues to substructures.[1] |
| Quantitative Analysis | Inherently quantitative (qNMR) under specific experimental conditions.[4] | Can be quantitative, but often requires calibration curves and internal standards. |
| Sample State | Typically solution-state; solid-state NMR is also possible. | Gas phase (after ionization); often coupled with GC or LC for sample introduction.[5][6] |
Characterization of this compound
Molecular Structure: C₁₂H₂₆ Molecular Weight: 170.33 g/mol [7] IUPAC Name: this compound[7]
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy of alkanes is characterized by signals in the upfield region of the spectrum (typically 0.7 to 1.5 ppm for ¹H NMR).[8] The chemical shift of each nucleus is highly dependent on its local electronic environment, allowing for the differentiation of methyl, methylene, and methine groups.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables outline the predicted NMR data. These predictions are based on established chemical shift principles for alkanes.[3][8]
Table 1: Predicted ¹H NMR Data
| Signal | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|---|
| a | CH ₃ (at C1) | ~0.88 | Triplet | 3H |
| b | CH ₃ (at C3-methyl) | ~0.85 | Doublet | 3H |
| c | CH ₃ (at C5-ethyl) | ~0.87 | Triplet | 3H |
| d | CH ₂ (at C2) | ~1.25 | Multiplet | 2H |
| e | CH (at C3) | ~1.35 | Multiplet | 1H |
| f | CH ₂ (at C4) | ~1.20 | Multiplet | 2H |
| g | CH (at C5) | ~1.40 | Multiplet | 1H |
| h | CH ₂ (at C5-ethyl) | ~1.25 | Multiplet | 2H |
| i | CH ₂ (at C6, C7, C8) | ~1.26 | Multiplet | 6H |
| j | CH ₃ (at C9) | ~0.90 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| C1 | CH₃ | ~14.1 |
| C2 | CH₂ | ~22.7 |
| C3 | CH | ~31.9 |
| C4 | CH₂ | ~36.5 |
| C5 | CH | ~41.0 |
| C6 | CH₂ | ~29.3 |
| C7 | CH₂ | ~23.1 |
| C8 | CH₂ | ~32.2 |
| C9 | CH₃ | ~14.2 |
| C3-methyl | CH₃ | ~19.5 |
| C5-ethyl (CH₂) | CH₂ | ~25.5 |
| C5-ethyl (CH₃) | CH₃ | ~11.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For a volatile, non-polar compound like this compound, GC-MS with electron ionization (EI) is the method of choice. The mass spectrum of an alkane is characterized by a molecular ion (M⁺) peak, which may be weak, and a series of fragment ions corresponding to the loss of alkyl radicals.[9] The fragmentation pattern is dominated by cleavage at branching points, leading to the formation of more stable secondary or tertiary carbocations.
Predicted Mass Spectrometry Fragmentation Data
Table 3: Predicted Key MS Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Comments |
|---|---|---|---|
| 170 | [C₁₂H₂₆]⁺ | C₁₂H₂₆ | Molecular Ion (M⁺) |
| 141 | [M - C₂H₅]⁺ | C₁₀H₂₁ | Loss of the ethyl group from C5 |
| 127 | [M - C₃H₇]⁺ | C₉H₁₉ | Loss of a propyl group |
| 113 | [M - C₄H₉]⁺ | C₈H₁₇ | Loss of a butyl group (cleavage at C5-C6) |
| 99 | [M - C₅H₁₁]⁺ | C₇H₁₅ | Loss of a pentyl group |
| 85 | [C₆H₁₃]⁺ | C₆H₁₃ | Cleavage at C4-C5 |
| 71 | [C₅H₁₁]⁺ | C₅H₁₁ | Cleavage at C3-C4 or C5-C6 |
| 57 | [C₄H₉]⁺ | C₄H₉ | Common alkane fragment, often the base peak |
| 43 | [C₃H₇]⁺ | C₃H₇ | Common alkane fragment |
| 29 | [C₂H₅]⁺ | C₂H₅ | Common alkane fragment |
Experimental Protocols
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.[2][10]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to optimize homogeneity.[2]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Typical parameters include a 30° or 90° pulse, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Use a spectral width of ~220 ppm.[2][11]
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.[2]
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
GC Method:
-
Injector: Set to 250°C with a split ratio (e.g., 50:1).
-
Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[12]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).[12]
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: Set to 230°C.
-
Mass Analyzer: Scan a mass range of m/z 25-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) if available.
Cross-Validation Workflow and Data Integration
The true power of this dual-technique approach lies in combining the results to build an unambiguous case for the structure. The MS data confirms the molecular weight and elemental composition, while the NMR data provides the specific isomeric structure.
Caption: Experimental workflow for the characterization of this compound.
The workflow demonstrates that neither technique alone is sufficient for full characterization. MS confirms the mass is 170, consistent with a C₁₂H₂₆ formula, but cannot distinguish between isomers. NMR confirms the specific arrangement of the ethyl and methyl groups on the nonane (B91170) backbone, ruling out other isomers like 3-Ethyl-5-methylnonane.
Caption: Logical relationship of NMR and MS data for structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H26 | CID 22051808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. pragolab.cz [pragolab.cz]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]
A comparative study of the toxicological profiles of branched vs. linear C12 alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of branched and linear C12 alkanes, with a focus on n-dodecane as the representative linear alkane and isododecane (a mixture of branched isomers, primarily 2,2,4,6,6-pentamethylheptane) as the primary example of a branched alkane. The information presented is supported by experimental data from studies conducted in accordance with internationally recognized guidelines.
Data Presentation: A Side-by-Side Toxicological Comparison
The following tables summarize the key toxicological endpoints for linear and branched C12 alkanes, providing a clear comparison of their potential hazards.
Table 1: Acute Toxicity
| Toxicological Endpoint | Linear C12 Alkane (n-Dodecane) | Branched C12 Alkane (Isododecane) | Test Guideline |
| Oral LD50 (rat) | >5,000 mg/kg[1][2] | >2,000 mg/kg | OECD 401 |
| Dermal LD50 (rabbit) | >5,000 mg/kg[1] | >2,000 mg/kg | OECD 402 |
| Inhalation LC50 (rat) | >5.6 mg/L (4h)[2] | >21.4 mg/L (1h) | OECD 403 |
| Aspiration Hazard | May be fatal if swallowed and enters airways | May be fatal if swallowed and enters airways | GHS Classification |
Table 2: Local Tolerance
| Toxicological Endpoint | Linear C12 Alkane (n-Dodecane) | Branched C12 Alkane (Isododecane) | Test Guideline |
| Skin Irritation (rabbit) | No irritant effect[2] | Not irritating | OECD 404 |
| Eye Irritation (rabbit) | No irritating effect[2] | Not irritating | OECD 405 |
| Skin Sensitization (guinea pig) | No sensitizing effects known[2] | Not sensitizing | OECD 406 |
Table 3: Genotoxicity
| Toxicological Endpoint | Linear C12 Alkane (n-Dodecane) | Branched C12 Alkane (Isododecane) | Test Guideline |
| Bacterial Reverse Mutation Assay (Ames Test) | Not expected to be genotoxic (based on read-across)[3] | No data available, but isoparaffins are generally not genotoxic | OECD 471 |
| In vitro Mammalian Cell Gene Mutation Test | Negative in BlueScreen assay[3] | No data available | BlueScreen HC |
Table 4: Ecotoxicity
| Toxicological Endpoint | Linear C12 Alkane (n-Dodecane) | Branched C12 Alkane (Isododecane) | Test Guideline |
| Acute Aquatic Toxicity (Daphnia magna) | EL50 >1,000 mg/L (48h)[4] | Very toxic to aquatic organisms | OECD 202 |
| Acute Aquatic Toxicity (Fish) | LL50 >1,000 mg/L (96h)[4] | No specific data found, but generally considered toxic | OECD 203 |
Note on other branched C12 isomers: Limited toxicological data is available for other branched C12 alkanes such as 2-methylundecane (B1362468) and 3-methyldodecane. 2-methylundecane is also classified as an aspiration hazard.[5] For 3-methyldodecane, there is a lack of comprehensive toxicological data.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, based on the referenced OECD guidelines.
Acute Dermal Toxicity (OECD 402)
This test assesses the potential adverse effects of a substance following a single, 24-hour dermal application.
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: The test substance is applied uniformly over an area of at least 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure duration is 24 hours.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
Skin Irritation/Corrosion (OECD 404)
This guideline evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Animal Model: Albino rabbits are the preferred species.
-
Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of clipped skin (approximately 6 cm²). The treated area is covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of any effects.[8]
-
Scoring: The severity of the skin reactions is graded according to a numerical scoring system.
Eye Irritation/Corrosion (OECD 405)
This test is designed to determine the potential of a substance to produce irritation or damage to the eye.
-
Animal Model: Healthy, adult albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to evaluate the reversibility of lesions.[9]
-
Scoring: Ocular lesions are scored based on a standardized system.
Skin Sensitization (OECD 406)
This guideline describes procedures to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis). The Guinea Pig Maximization Test (GPMT) is one of the recommended methods.
-
Animal Model: Young, adult guinea pigs are used.
-
Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to the same area.
-
Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance to an untreated area.[10]
-
Observation: The skin at the challenge site is observed for signs of a sensitization reaction (erythema and edema) at 24 and 48 hours after the challenge application.
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to detect gene mutations induced by a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.
-
Procedure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).[11]
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) compared to the negative control.[12]
BlueScreen™ HC Genotoxicity Assay
This is a high-throughput in vitro assay for assessing the genotoxic potential of substances.
-
Test System: A genetically modified human-derived lymphoblastoid cell line (TK6) is used. These cells contain a reporter gene (Gaussia luciferase) linked to the GADD45a gene, which is involved in the cellular response to genotoxic stress.
-
Procedure: The cells are exposed to various concentrations of the test substance in microplates, both with and without metabolic activation (S9 mix). The exposure period is typically 48 hours.
-
Endpoint: An increase in the expression of the GADD45a gene, measured by the luminescence of the luciferase reporter, indicates a genotoxic response. Cytotoxicity is also measured to ensure that the observed genotoxicity is not a result of cell death.[3]
Mandatory Visualizations
Logical Relationship of Toxicity Assessment
References
- 1. chempoint.com [chempoint.com]
- 2. agilent.com [agilent.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 3-methyl dodecane, 17312-57-1 [thegoodscentscompany.com]
- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nib.si [nib.si]
- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
A Comparative Benchmarking Guide to the Synthesis of 5-Ethyl-3-methylnonane and Other Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis efficiency for 5-Ethyl-3-methylnonane and other branched alkanes. We will explore common laboratory and industrial methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.
Introduction to Branched Alkane Synthesis
Branched alkanes are crucial components in various fields, including pharmaceuticals, materials science, and as fuel additives. Their synthesis, particularly of specific, highly-branched isomers like this compound, presents unique challenges. The efficiency of a synthetic route is determined by factors such as yield, reaction conditions (temperature, pressure, time), and the complexity of purification. This guide benchmarks four key methods: Grignard reagent synthesis, Corey-House synthesis, catalytic isomerization, and alkane metathesis.
Comparison of Synthesis Efficiency
The following table summarizes the key performance indicators for the different synthesis methods. It is important to note that while Grignard and Corey-House syntheses allow for the targeted construction of a specific isomer, industrial methods like catalytic isomerization and alkane metathesis typically yield a complex mixture of isomers.
| Synthesis Method | Target Specificity | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Grignard Reagent Synthesis | High (for a specific isomer) | Moderate to Good (50-80%) | Mild (0-60°C, atmospheric pressure) | Versatile, readily available starting materials | Sensitive to moisture and air, potential for side reactions |
| Corey-House Synthesis | High (for a specific isomer) | Good to Excellent (70-95%) | Mild (0-25°C, atmospheric pressure) | High yields, fewer byproducts, suitable for unsymmetrical alkanes[1][2] | Requires preparation of organolithium and cuprate (B13416276) reagents |
| Catalytic Isomerization | Low (produces a mixture of isomers) | High conversion, but low selectivity for a single isomer | Harsh (150-500°C, high pressure) | Utilizes readily available linear alkanes | Produces a complex mixture requiring extensive separation, side reactions like cracking can occur |
| Alkane Metathesis | Low (produces a mixture of isomers) | Variable | Moderate to High (25-200°C, atmospheric pressure) | Can rearrange alkane skeletons to produce higher and lower homologues | Often produces a broad distribution of products, catalyst sensitivity |
Detailed Experimental Protocols
Grignard Reagent Synthesis of a Branched Alkane (Representative Example: Synthesis of 5-ethylnonan-5-ol, a precursor to a branched alkane)
This two-step method involves the formation of a tertiary alcohol via a Grignard reaction, followed by its reduction to the corresponding alkane. This approach offers flexibility in molecular design by varying the Grignard reagent and the ketone.[3]
Step 1: Synthesis of 5-ethylnonan-5-ol [4]
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromobutane solution to the magnesium to initiate the reaction, which is indicated by gentle bubbling.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-ethylnonan-5-ol.
-
Step 2: Reduction of the Tertiary Alcohol
The resulting tertiary alcohol can be reduced to the corresponding alkane using various methods, such as dehydration followed by hydrogenation.
Corey-House Synthesis
This method is known for its high yields and is particularly effective for coupling different alkyl groups to form unsymmetrical alkanes.[1][2]
-
General Protocol:
-
Preparation of Alkyl Lithium: An alkyl halide is reacted with lithium metal in dry ether to form an alkyl lithium compound (R-Li).
-
Formation of Gilman Reagent: The alkyl lithium is then treated with copper(I) iodide (CuI) to produce a lithium dialkylcuprate ((R)₂CuLi), also known as a Gilman reagent.[2]
-
Coupling Reaction: The Gilman reagent is reacted with a second alkyl halide (R'-X) to form the desired alkane (R-R').[2]
-
-
Example (Conceptual for this compound):
-
Gilman Reagent Preparation: React 2-bromobutane (B33332) with lithium metal to form sec-butyllithium (B1581126). Then, react two equivalents of sec-butyllithium with one equivalent of copper(I) iodide to form lithium di(sec-butyl)cuprate.
-
Coupling: React the lithium di(sec-butyl)cuprate with 1-bromo-3-methylpentane.
-
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.
Industrial Methods: A Note on Selectivity
Catalytic Isomerization and Alkane Metathesis are powerful industrial processes for producing branched alkanes from linear feedstocks.[5]
-
Catalytic Isomerization: This process involves passing n-alkanes over a catalyst (e.g., platinum on a zeolite support) at high temperatures and pressures. This leads to the formation of a complex mixture of branched isomers. For example, the hydroisomerization of n-dodecane produces a variety of mono- and multi-branched isomers, with the specific product distribution depending on the catalyst and reaction conditions.
-
Alkane Metathesis: This catalytic reaction rearranges the carbon skeleton of alkanes, leading to the formation of both shorter and longer chain alkanes.[5] Similar to isomerization, this method produces a distribution of products rather than a single, specific isomer.
Conclusion
For the targeted synthesis of a specific highly-branched alkane like this compound in a laboratory setting, the Corey-House synthesis generally offers the highest efficiency in terms of yield and product purity.[1] While the Grignard reagent synthesis is a versatile and widely used method, it may require more optimization to minimize side reactions. Industrial methods like catalytic isomerization and alkane metathesis are highly efficient for producing branched alkane mixtures for applications like high-octane fuels but lack the selectivity required for the synthesis of a single, pure isomer. The choice of synthesis method will ultimately depend on the specific requirements of the research or application, including the desired purity, scale, and available starting materials.
References
Safety Operating Guide
Proper Disposal of 5-Ethyl-3-methylnonane: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the safe and proper disposal of 5-Ethyl-3-methylnonane.
This compound is a flammable organic compound that requires careful handling and disposal to prevent harm to human health and the environment. Improper disposal can lead to significant risks, including fire, soil and water contamination, and harm to aquatic life. Adherence to the following procedures will ensure that this chemical waste is managed in a safe and compliant manner.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Work in a well-ventilated area or use a fume hood to avoid inhaling vapors.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound. Organic solvents like this compound must not be discharged down the drain.[1]
-
Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][2]
-
-
Waste Storage:
-
Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It is crucial to segregate hazardous waste from non-hazardous waste.[3]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent to soak up the liquid.[4]
-
Collect the absorbent material and any contaminated items (e.g., gloves, paper towels) in a sealed, properly labeled hazardous waste container.[1]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal:
-
Regulatory Compliance: The disposal of hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by state and local authorities.[5][6][7] Ensure that all disposal activities comply with these regulations.
-
Licensed Waste Carrier: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.
-
Documentation: Maintain accurate records of the amount of waste generated and the disposal manifests provided by the waste carrier.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 62184-42-3 | PubChem[8] |
| Molecular Formula | C12H26 | PubChem[8] |
| Molecular Weight | 170.33 g/mol | PubChem[8] |
| Appearance | Colorless liquid (presumed) | General alkane properties |
| Hazards | Flammable, potential for skin and respiratory irritation, toxic to aquatic life. | General SDS for flammable liquids[9] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. dec.ny.gov [dec.ny.gov]
- 8. This compound | C12H26 | CID 22051808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 5-Ethyl-3-methylnonane
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 5-Ethyl-3-methylnonane. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure safety. The following table summarizes the required PPE based on general safety standards for flammable liquids.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must provide protection against chemical splashes.[2][4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use and replace immediately if contaminated.[2][4] |
| Body | Flame-Retardant Lab Coat or Chemical-Resistant Apron | Worn over personal clothing to protect against skin contact.[3][5] |
| Respiratory | Respirator with appropriate filters | Required when working outside of a fume hood or in poorly ventilated areas.[1][3] |
| Feet | Closed-Toe Shoes | Made of a non-absorbent material to protect against spills.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation of vapors.[6]
-
Ground/bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[7]
-
Use only non-sparking tools.[7]
-
Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with copious amounts of water.[7]
-
-
Heating and Storage :
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The label should include "Hazardous Waste" and the chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Waste Storage :
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.[6]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.
-
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [safeatworkca.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
